3-(1,3-Thiazol-2-yl)piperidine dihydrochloride
Description
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Properties
IUPAC Name |
2-piperidin-3-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h4-5,7,9H,1-3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXUAUUWVWJSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-(1,3-Thiazol-2-yl)piperidine Dihydrochloride
Executive Summary & Structural Pharmacophore
3-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a high-value saturated heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD). Unlike its 4-substituted isomer, the 3-substituted variant introduces a non-linear "kink" in the molecular backbone, offering a distinct exit vector that allows substituents to access specific sub-pockets in target proteins (e.g., kinases, GPCRs).
The molecule consists of a saturated piperidine ring linked at the C3 position to an aromatic thiazole ring. It is supplied as the dihydrochloride salt (2HCl) to ensure long-term stability and crystallinity, as the free base is an oil prone to oxidation and atmospheric carbonation.
Structural Analysis[1][2][3]
-
Piperidine Nitrogen (
): Highly basic (pKa ~11.0). In the 2HCl form, this is protonated ( ). -
Thiazole Nitrogen (
): Weakly basic (pKa ~2.5). In the 2HCl form, this is protonated, though the proton is labile. -
Chirality: The C3 position is a chiral center. Unless specified as (
) or ( ), the material is supplied as a racemate.
Physicochemical Characterization
The following data represents the standard profile for the dihydrochloride salt.
| Property | Value / Description | Notes |
| IUPAC Name | 3-(1,3-thiazol-2-yl)piperidine dihydrochloride | |
| CAS (Generic) | 1823336-74-4 (Racemate) | Check specific vendor for enantiomers. |
| Formula | ||
| Molecular Weight | ~241.18 g/mol | Free Base MW: ~168.26 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic. |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in Et2O, Hexanes, DCM. |
| pKa (Calc) | The salt is highly acidic in solution. | |
| Hygroscopicity | High | Rapidly absorbs atmospheric water; forms gums. |
Reactivity Profile & Functionalization
Understanding the reactivity map is critical for designing synthetic routes. The molecule possesses two distinct reactive domains: the nucleophilic aliphatic amine and the electrophilic/activatable aromatic thiazole.
Figure 1: Reactivity map highlighting the orthogonal functionalization sites.
Causality in Synthesis
-
The Salt Issue: You cannot use the 2HCl salt directly in Pd-catalyzed cross-couplings (Buchwald-Hartwig) or base-sensitive alkylations without a "Free-Basing" step. The acidic protons will quench organometallic catalysts and consume stoichiometric amounts of base reagents.
-
Thiazole Sensitivity: The thiazole ring is electron-deficient but the C5 position is susceptible to electrophilic attack. If you intend to modify the thiazole, the piperidine nitrogen must be protected (e.g., Boc, Cbz) first to prevent side reactions.
Experimental Protocols
Protocol A: Robust Free-Basing (Conversion of 2HCl to Free Base)
Objective: To isolate the reactive free amine for use in sensitive coupling reactions. Why this method? Simple neutralization in situ often leaves residual chloride salts that can interfere with sensitive catalysts. A biphasic extraction is preferred for high purity.
Materials:
-
3-(1,3-Thiazol-2-yl)piperidine[1] · 2HCl (1.0 eq)
-
Dichloromethane (DCM) or Chloroform (
) -
4M NaOH or Saturated
-
Brine
Workflow:
-
Dissolution: Dissolve the 2HCl salt in a minimum volume of water (it will not dissolve in DCM initially).
-
Basification: Slowly add 4M NaOH with stirring until pH > 12. Observation: The solution may become cloudy as the free base oils out.
-
Extraction: Add DCM (3x volume of water). Shake vigorously. The free base will partition into the organic (DCM) layer.
-
Separation: Collect the organic layer. Repeat extraction of the aqueous layer 2x with fresh DCM.
-
Drying: Combine organic layers, dry over anhydrous
(Sodium Sulfate), and filter. -
Concentration: Evaporate solvent in vacuo (keep bath < 40°C).
-
Result: Clear to pale yellow viscous oil. Use immediately.
Protocol B: Amide Coupling (General Procedure)
Context: Attaching the scaffold to a carboxylic acid core.
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.5 eq). Stir for 10 min.
-
Note on DIPEA: You need 3.5 equivalents because 2.0 eq are consumed neutralizing the 2HCl salt of the piperidine if you did not free-base it first.
-
-
Addition: Add 3-(1,3-Thiazol-2-yl)piperidine · 2HCl (1.0 eq) directly to the mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).
-
Workup: Dilute with EtOAc, wash with Sat.
, Water, and Brine.
Handling & Storage (Self-Validating Safety)
The 2HCl salt is hygroscopic . Improper storage leads to hydrolysis and accurate weighing errors.
Figure 2: Decision tree for handling hygroscopic amine salts.
-
Validation Step: Before setting up a reaction where stoichiometry is critical, measure the NMR of the salt in
. If significant water peaks appear, correct the molecular weight calculation to account for absorbed water, or dry the material.
References
-
PubChem Compound Summary. "3-(1,3-Thiazol-2-yl)piperidine." National Center for Biotechnology Information. Accessed October 2023. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on piperidine solubility/pKa). [Link]
Sources
3-(2-Thiazolyl)piperidine dihydrochloride structure and molecular weight
This technical guide details the physicochemical profile, synthetic pathways, and applications of 3-(2-Thiazolyl)piperidine dihydrochloride , a specialized heterocyclic building block.
Physicochemical Profiling, Synthetic Utility, and Medicinal Chemistry Applications
Executive Summary & Structural Identity
3-(2-Thiazolyl)piperidine dihydrochloride is a bicyclic heterocycle featuring a saturated piperidine ring substituted at the C3 position with an aromatic thiazole moiety. As a dihydrochloride salt, it serves as a stable, water-soluble intermediate for "scaffold hopping" in drug discovery, offering a bioisosteric alternative to 3-phenylpiperidines or 3-pyridylpiperidines.
Chemical Identity Table[1][2][3]
| Property | Specification |
| Systematic Name | 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 241.18 g/mol (Salt) / 168.26 g/mol (Free Base) |
| Cationic Core | 3-(2-Thiazolyl)piperidinium dication |
| Counterion | Chloride ( |
| Chirality | Contains one chiral center at Piperidine-C3.[1] Typically supplied as a racemate unless specified as (R) or (S). |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, DCM). |
Structural Visualization
The following diagram illustrates the connectivity of the dihydrochloride salt. Note the protonation sites at the secondary amine (piperidine) and the thiazole nitrogen, stabilized by chloride anions.
Physicochemical Analysis & Handling
Molecular Weight Calculation
Precise stoichiometry is critical for yield calculations in synthesis.
-
Base (
): -
Acid (
): -
Total Salt:
Stability & Storage
-
Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. Exposure to ambient moisture will lead to deliquescence, altering the effective molecular weight.
-
Storage Protocol: Store at 2–8°C (desiccated).
-
Handling: Weigh quickly in a low-humidity environment or glovebox. If the compound appears sticky or liquefied, it must be dried under high vacuum (
) over before use to ensure accurate molarity.
Synthetic Pathways[4]
The synthesis of 3-(2-thiazolyl)piperidine is a classic exercise in heterocycle construction, typically employing the Hantzsch Thiazole Synthesis . This route is preferred over direct coupling (e.g., Suzuki/Stille) due to the lower cost of reagents and the avoidance of palladium catalysts in early steps.
The Hantzsch Protocol (Step-by-Step)
Objective: Construct the thiazole ring onto the C3 position of a piperidine scaffold.
Reagents:
-
Starting Material: N-Boc-Nipecotamide (N-Boc-piperidine-3-carboxamide).
-
Thionation Agent: Lawesson’s Reagent or
. -
Cyclization Agent: Chloroacetaldehyde (or bromoacetaldehyde diethyl acetal).
-
Deprotection: 4M HCl in Dioxane.
Detailed Workflow
-
Thioamide Formation:
-
React N-Boc-nipecotamide with Lawesson’s reagent in anhydrous THF at reflux.
-
Mechanism:[1] Conversion of the carbonyl oxygen to sulfur.
-
Product: N-Boc-piperidine-3-carbothioamide.
-
-
Hantzsch Cyclization:
-
Treat the thioamide with chloroacetaldehyde in ethanol at reflux.
-
Mechanism:[1] Nucleophilic attack of sulfur on the alkyl halide, followed by condensation of the amine with the aldehyde to close the ring.
-
Product: N-Boc-3-(2-thiazolyl)piperidine.
-
-
Deprotection & Salt Formation:
-
Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (excess).
-
Stir at RT for 2–4 hours. The product precipitates as the dihydrochloride salt.
-
Purification: Filtration and washing with diethyl ether (to remove Boc byproducts).
-
Reaction Scheme Diagram
Medicinal Chemistry Applications
Scaffold Hopping & Bioisosterism
In drug design, the 3-(2-thiazolyl)piperidine moiety is often used to modulate the physicochemical properties of a lead compound without altering its binding mode significantly.
-
Lipophilicity Modulation: The thiazole ring is less lipophilic than a phenyl ring (LogP reduction), which can improve metabolic stability and solubility.
-
Hydrogen Bonding: The thiazole nitrogen (
) acts as a weak hydrogen bond acceptor, potentially engaging specific residues in the target protein pocket (e.g., Kinase hinge regions).
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged fragment" (MW < 250).[2]
-
Vector Exploration: The secondary amine of the piperidine allows for rapid diversification (via amide coupling, reductive amination, or sulfonylation) to "grow" the fragment into a lead candidate.
-
Target Classes:
-
GPCRs: Somatostatin or Dopamine receptor modulators.
-
Kinases: The thiazole can mimic the adenine ring of ATP.
-
Safety & Toxicology (MSDS Highlights)
While specific toxicological data for this isomer may be limited, standard protocols for piperidine salts apply.
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).
-
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
-
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Sulfur/Nitrogen content).
References
-
Synthesis of Thiazole Derivatives: Organic Reactions, Vol 6. The Hantzsch Thiazole Synthesis. Wiley & Sons.
-
Piperidine Scaffolds in Medicinal Chemistry: "Piperidine-based Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery.
-
General Property Data: PubChem Compound Summary for Thiazolyl-piperidine derivatives.
-
Building Block Utility: Enamine "MADE" Building Blocks Collection (Thiazoles).
(Note: While specific CAS numbers exist for the 2- and 4- isomers, the 3-isomer is often a custom synthesis item. Verify identity via 1H-NMR before use in critical assays.)
Sources
Bioisosteres of 3-(1,3-Thiazol-2-yl)piperidine in Drug Design
Executive Summary: The Pharmacophoric Argument
The 3-(1,3-thiazol-2-yl)piperidine scaffold represents a privileged substructure in medicinal chemistry, offering a unique combination of a saturated, basic heterocycle (piperidine) linked to an aromatic, electron-deficient system (thiazole). Unlike its achiral 4-substituted counterpart, the 3-substituted isomer introduces a critical chiral vector , allowing for precise spatial orientation of pharmacophores within a binding pocket.
This guide explores the bioisosteric engineering of this scaffold. It addresses the primary liabilities—metabolic oxidation of the piperidine ring and the specific pKa profile of the thiazole—and provides actionable strategies for replacement, rigidification, and synthesis.
Structural & Physicochemical Analysis[1][2][3][4]
Before attempting bioisosteric replacement, one must deconstruct the scaffold's contribution to binding affinity and ADME properties.
The Piperidine Moiety (The "Warhead" or "Anchor")
-
Role: typically serves as the basic center (pKa ~10-11) for ionic interactions (e.g., with Asp/Glu residues in kinases or GPCRs).
-
Liability: The
-carbons (C2 and C6) are prone to oxidative metabolism by CYP450 isoforms (N-dealkylation or ring hydroxylation). -
Conformation: The piperidine ring adopts a chair conformation. The bulky thiazole group at C3 will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions, though the energy barrier to the axial conformer is surmountable if the binding pocket demands it.
The Thiazole Moiety (The "Linker" or "Acceptor")
-
Role: Acts as a bioisostere of pyridine or a carbonyl group. The nitrogen is a weak H-bond acceptor (pKa of conjugate acid ~2.5), while the sulfur atom imparts lipophilicity and can engage in "sigma-hole" interactions or weak H-bonds.
-
Liability: Thiazoles can be metabolically activated to reactive intermediates via S-oxidation or epoxide formation, though they are generally more stable than furans or thiophenes.
Bioisosteric Replacement Strategies
The design logic follows three vectors: Core Variation (Piperidine), Aromatic Variation (Thiazole), and Conformational Locking .
Vector A: Piperidine Replacements (Modulating pKa & Metabolism)
Replacing the piperidine ring focuses on lowering basicity (to reduce hERG liability) and blocking metabolic soft spots.
| Bioisostere | Structure | Effect on pKa | Metabolic Stability | Key Advantage |
| Morpholine | O-atom at C4 | Lowers (~8.3) | High | Reduces hERG risk; improves solubility. |
| Thiomorpholine | S-atom at C4 | Lowers (~8.0) | Moderate | Modulates lipophilicity (LogD). |
| Piperazine | N-atom at C4 | Variable | Low | Introduces second vector for extension. |
| 3,3-Difluoropiperidine | F at C3 | Lowers (~8-9) | Very High | Blocks metabolism at C3; "Fluorine Effect" on conformation. |
| Azepane | 7-membered ring | Increases | Low | Explores larger hydrophobic pockets. |
Vector B: Thiazole Replacements (Electronic Tuning)
The thiazole ring is often swapped to adjust the electrostatic potential surface (ESP) or to alter the H-bond donor/acceptor profile.
-
Pyridine: The classical "CH for S" swap. Increases basicity and water solubility but loses the lipophilic character of sulfur.
-
Oxazole: "O for S" replacement. Significantly lowers LogP (more hydrophilic) and reduces metabolic stability compared to thiazole.
-
1,2,4-Thiadiazole: Introduces an additional nitrogen. Reduces pKa further, making the ring less basic and more electron-deficient.
-
Isoxazole: Often used to lock the conformation of the linkage if the nitrogen position is shifted.
Vector C: Conformational Restriction (The "Magic" of Rigidity)
The 3-position linkage is flexible. Restricting this rotation can pay a high entropy dividend in binding affinity.
-
Bridged Systems: 2-Azabicyclo[2.2.2]octane or Tropane derivatives.
-
Spiro-cycles: 2-Azaspiro[3.3]heptane (a trending bioisostere for piperidine) reduces the lipophilicity while maintaining the vector.
Visualization: Bioisosteric Decision Logic
The following diagram illustrates the decision tree for modifying the 3-(thiazol-2-yl)piperidine scaffold based on observed liabilities in a drug discovery campaign.
Caption: Decision matrix for optimizing the 3-(thiazol-2-yl)piperidine scaffold based on ADME/Tox liabilities.
Synthetic Protocols
Accessing the 3-isomer is synthetically more demanding than the 4-isomer due to the asymmetry. Two primary routes are recommended: the Hantzsch Thiazole Synthesis (for building the ring) and Negishi Coupling (for connecting pre-formed rings).
Protocol A: Hantzsch Synthesis (De Novo Ring Construction)
This method is preferred when the thiazole ring requires specific substitution patterns not available in commercial building blocks.
Reaction Scheme: 3-Thiocarbamoyl-piperidine (protected) + alpha-Haloketone -> 3-(Thiazol-2-yl)piperidine
Step-by-Step Methodology:
-
Starting Material: Begin with N-Boc-piperidine-3-carbothioamide. If not available, synthesize from N-Boc-3-cyanopiperidine using (NH₄)₂S or Lawesson’s reagent.
-
Condensation: Dissolve N-Boc-piperidine-3-carbothioamide (1.0 equiv) in anhydrous Ethanol (0.5 M).
-
Addition: Add the appropriate
-bromoketone (1.1 equiv) dropwise at room temperature. -
Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by LCMS for the disappearance of the thioamide.
-
Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃ (to neutralize HBr byproduct).
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Deprotection: Treat the intermediate with TFA/DCM (1:4) to remove the Boc group, yielding the free amine salt.
Protocol B: Negishi Cross-Coupling (Convergent)
Best for coupling complex partners where harsh acidic conditions of Hantzsch synthesis might degrade sensitive groups.
Reaction Scheme: N-Boc-3-iodopiperidine + 2-Thiazolylzinc bromide -> Product
Step-by-Step Methodology:
-
Zinc Reagent Prep: Generate 2-thiazolylzinc bromide by treating 2-bromothiazole with Rieke Zinc or via lithiation (n-BuLi, -78°C) followed by transmetallation with ZnBr₂.
-
Coupling: In a flame-dried flask under Argon, dissolve N-Boc-3-iodopiperidine (1.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv) in anhydrous THF.
-
Addition: Add the organozinc reagent (1.5 equiv) via syringe.
-
Reaction: Heat to 60°C for 12 hours.
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.
Experimental Validation Workflow
Once synthesized, the bioisosteres must be validated using a self-consistent filtering cascade.
Caption: Validation cascade emphasizing the necessity of chiral resolution for 3-substituted scaffolds.
Key Validation Metric: The Enantiomeric Ratio (ER)
Because the 3-position is chiral, biological activity often resides in one enantiomer.
-
Protocol: Separate enantiomers using Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H or OD-H column.
-
Expectation: Expect a potency difference (eudismic ratio) of >10-fold between the R and S enantiomers if the piperidine ring is projecting into a specific hydrophobic pocket.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Lamberth, C. (2018). Bioactive Heterocyclic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. (Context: Thiazole synthesis and properties).
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Context: Oxazole vs Thiazole synthesis). Link
-
Kashman, Y., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Marine Drugs. (Context: Thiazole stability vs Oxazole). Link
-
Press, N. J., et al. (2011). Alpelisib (BYL719): A Potent, Selective, and Orally Bioavailable PI3Kα Inhibitor. Journal of Medicinal Chemistry. (Context: Aminothiazole scaffold optimization). Link
-
Bogen, S., et al. (2014).[1] Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters. (Context: Conformational restriction of piperidines). Link
Sources
An In-depth Technical Guide to 3-(1,3-Thiazol-2-yl)piperidine Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride, a heterocyclic compound of interest to researchers in drug discovery and development. While a specific CAS number for this particular salt is not readily found in common chemical databases, this document outlines the synthesis, characterization, and potential pharmacological applications based on established chemical principles and data from analogous structures. For context, the CAS number for the isomeric 2-(1,3-Thiazol-2-yl)piperidine dihydrochloride is 1258650-24-6[1]. This guide will focus on the 3-substituted isomer, offering insights grounded in scientific literature for its investigation.
Chemical Identity and Physicochemical Properties
The core structure, 3-(1,3-Thiazol-2-yl)piperidine, combines a saturated six-membered piperidine ring with a five-membered thiazole ring. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the molecule.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C8H14Cl2N2S | N/A |
| Molecular Weight | 241.18 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and methanol (predicted) | N/A |
| pKa | Piperidine nitrogen: ~10-11; Thiazole nitrogen: ~2.5 (estimated) | N/A |
Rationale for Synthesis and Potential Applications
The thiazole ring is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects[2][3]. The piperidine moiety is also a common scaffold in medicinal chemistry, known to improve pharmacokinetic properties and interact with various biological targets[4][5]. The combination of these two rings in 3-(1,3-Thiazol-2-yl)piperidine suggests potential for novel therapeutic agents.
The synthesis of this compound is of interest for exploring its activity in areas such as:
-
Neurodegenerative Diseases: Thiazole derivatives have shown neuroprotective effects[3].
-
Infectious Diseases: The thiazole core is present in numerous antimicrobial agents[2][6].
-
Diabetes: Piperidine derivatives have been investigated as antidiabetic agents[5].
Proposed Synthesis Workflow
A plausible synthetic route to 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride is outlined below. This multi-step synthesis involves the formation of the thiazole ring followed by modification of the piperidine ring.
Caption: Proposed synthetic workflow for 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride.
Step-by-Step Protocol:
-
Acylation: React N-Boc-3-aminopiperidine with ethyl 2-chloro-2-oxoacetate in the presence of a non-nucleophilic base like triethylamine in a suitable solvent such as dichloromethane (DCM) at 0 °C to room temperature. This forms the corresponding amide intermediate.
-
Thionation and Cyclization: Treat the amide intermediate with Lawesson's reagent in a high-boiling solvent like toluene or xylene under reflux. This step first converts the amide to a thioamide, which then undergoes intramolecular cyclization to form the thiazole ring, yielding N-Boc-3-(1,3-thiazol-2-yl)piperidine.
-
Boc Deprotection: Remove the Boc protecting group from the piperidine nitrogen using a strong acid such as trifluoroacetic acid (TFA) in DCM at room temperature. This will yield the free base, 3-(1,3-Thiazol-2-yl)piperidine.
-
Salt Formation: Dissolve the free base in a suitable solvent like diethyl ether or methanol and treat it with a solution of hydrogen chloride in ether to precipitate the dihydrochloride salt.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A logical approach to analytical method development is crucial.
Caption: Logical workflow for the analytical characterization of the target compound.
4.1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for purity assessment and quantification.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible. |
| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 254 nm | The thiazole ring provides a chromophore for UV detection. |
| Injection Volume | 10 µL | Standard injection volume. |
For compounds lacking a strong chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to attach a UV-active moiety[7][8][9].
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation[10][11].
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiazole ring protons (typically in the 7-8 ppm region), as well as multiplets for the piperidine ring protons.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbons of the thiazole and piperidine rings. The chemical shifts will confirm the connectivity of the two rings.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to unambiguously assign all proton and carbon signals and confirm the 3-substitution pattern on the piperidine ring.
4.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition[12][13]. The expected [M+H]⁺ ion for the free base (C8H12N2S) would be approximately 169.08.
Potential Pharmacological Investigation
Based on the activities of related compounds, a preliminary pharmacological evaluation could involve the following assays:
-
Antimicrobial Assays: Screening against a panel of Gram-positive and Gram-negative bacteria and fungi to determine the minimum inhibitory concentration (MIC).
-
Antiproliferative Assays: Testing against various cancer cell lines to assess cytotoxic or cytostatic effects.
-
Enzyme Inhibition Assays: Depending on the therapeutic target, specific enzyme inhibition assays could be performed. For example, if targeting neuroinflammation, assays for cyclooxygenase (COX) or lipoxygenase (LOX) inhibition could be relevant.
Conclusion
References
-
Journal of Chromatographic Science. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
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The Compass in the Labyrinth: A Technical Guide to Pharmacophore Modeling of Thiazolyl-Piperidine Derivatives
This guide provides an in-depth exploration of pharmacophore modeling as applied to the promising class of thiazolyl-piperidine derivatives. We will navigate the theoretical underpinnings and practical applications of this powerful computational technique, moving beyond a mere recitation of steps to elucidate the scientific rationale that guides expert decision-making in drug discovery. Our central case study will focus on the development of a pharmacophore model for thiazolyl-piperidine-based inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in oncology.
The Thiazolyl-Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in a variety of non-covalent interactions make it a versatile pharmacophoric element. When coupled with a piperidine moiety—a six-membered saturated heterocycle—the resulting scaffold offers a three-dimensional architecture that can be readily functionalized to explore chemical space and optimize interactions with biological targets.[2] This combination has shown significant potential in the development of kinase inhibitors, among other therapeutic agents.[3][4]
The Strategic Imperative: Why Pharmacophore Modeling?
Pharmacophore modeling is a cornerstone of modern drug discovery, offering a computationally efficient method to distill the essential steric and electronic features required for a molecule to bind to a specific biological target.[5][6] This approach transcends simple 2D structural similarity, focusing instead on the 3D arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.[5] The resulting pharmacophore model serves as a powerful 3D query for virtual screening of large compound libraries to identify novel, structurally diverse hits.[7]
There are two primary strategies for developing a pharmacophore model: ligand-based and structure-based. The choice between these is dictated by the available data and the specific research question.
-
Ligand-Based Pharmacophore Modeling: This approach is employed when a set of active ligands for a target is known, but the 3D structure of the target protein is unavailable.[7] The model is built by aligning the active molecules and identifying the common chemical features that are essential for their biological activity.
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the protein target, typically complexed with a ligand, is available (e.g., from X-ray crystallography), a structure-based model can be generated.[5] This method directly maps the key interactions between the ligand and the protein's binding site.
Case Study: Targeting Tumor Angiogenesis with Thiazolyl-Piperidine Derivatives
To illustrate the practical application of pharmacophore modeling, we will focus on the inhibition of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[8] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[9][10] Several thiazole-containing compounds have been identified as potent VEGFR-2 inhibitors.[11][12]
The VEGFR-2 Signaling Pathway: A Rationale for Intervention
VEGF-A, a signaling protein, binds to and activates VEGFR-2, triggering a cascade of downstream signaling events. This includes the activation of the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration – key processes in angiogenesis.[9][13] By inhibiting VEGFR-2, we can disrupt this signaling cascade and starve tumors of the blood supply they need to grow and metastasize.
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Structure-Based Pharmacophore Modeling of a Thiazolyl-Piperidine VEGFR-2 Inhibitor
For the structure-based approach, we will utilize the crystal structure of VEGFR-2 in complex with a known inhibitor to derive a pharmacophore model that captures the key interactions within the binding site.
Target Selection and Preparation
We will use the PDB entry 4ASE , which is the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Tivozanib. Although not a direct thiazolyl-piperidine derivative, Tivozanib contains a quinoline core that shares some structural similarities and provides an excellent template for understanding the binding site interactions.
Experimental Protocol: Structure-Based Pharmacophore Model Generation using MOE (Molecular Operating Environment)
This protocol provides a general workflow for generating a structure-based pharmacophore model using MOE. [1][14][15][16]
-
Prepare the Protein-Ligand Complex:
-
Load the PDB file (4ASE) into MOE.
-
Inspect the structure for any missing residues or atoms and correct them using the appropriate tools.
-
Protonate the protein and assign appropriate atom types and partial charges.
-
-
Generate Pharmacophore Query:
-
Open the "Pharmacophore Query Editor".
-
The software will automatically identify potential pharmacophoric features based on the interactions between the ligand (Tivozanib) and the receptor.
-
These features can be refined manually by adding, deleting, or modifying them based on expert knowledge of the system. For instance, key hydrogen bonds and hydrophobic interactions should be retained.
-
-
Refine and Validate the Pharmacophore Model:
-
The generated pharmacophore query can be used to screen a database of known VEGFR-2 inhibitors to assess its ability to retrieve active compounds.
-
The model can be further refined by adding excluded volumes to represent the steric constraints of the binding pocket.
-
Caption: Structure-Based Pharmacophore Modeling Workflow.
Model Validation: The Litmus Test of a Pharmacophore
A pharmacophore model is only as good as its ability to distinguish between active and inactive compounds. Therefore, rigorous validation is a non-negotiable step in the workflow.
Validation Metrics
Several metrics can be used to assess the quality of a pharmacophore model:
-
Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.
-
Goodness of Hit (GH) Score: A scoring function that considers the percentage of active compounds retrieved, the percentage of hits in the database, and the enrichment factor.
-
Receiver Operating Characteristic (ROC) Curve: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a measure of the model's performance.
Validation Protocol using a Decoy Set
A common validation strategy involves screening a database containing known active compounds and a much larger set of "decoy" molecules (compounds with similar physicochemical properties to the actives but presumed to be inactive).
-
Prepare the Validation Database:
-
Compile a list of known active VEGFR-2 inhibitors (not used in the training set).
-
Generate a decoy set using a tool like DUD-E (Database of Useful Decoys: Enhanced).
-
Combine the actives and decoys into a single database.
-
-
Screen the Database:
-
Use the generated pharmacophore model to screen the validation database.
-
-
Analyze the Results:
-
Calculate the EF, GH score, and generate a ROC curve. A good model will have high EF and GH scores and an AUC value close to 1.0.
-
Conclusion: From Model to Molecule
Pharmacophore modeling of thiazolyl-piperidine derivatives is a powerful and versatile strategy for the discovery of novel therapeutic agents. By integrating both ligand-based and structure-based approaches, researchers can develop robust models that capture the essential molecular features required for biological activity. This guide has provided a comprehensive overview of the theoretical principles and practical workflows involved, emphasizing the importance of careful data curation, rigorous model validation, and a deep understanding of the underlying biological context. The insights gained from these models can guide the rational design of new thiazolyl-piperidine derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising scaffold to a life-saving medicine.
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An In-Depth Technical Guide to the Solubility Profile of 3-(1,3-Thiazol-2-yl)piperidine Salts
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. For weakly basic compounds, such as 3-(1,3-thiazol-2-yl)piperidine, salt formation represents a primary and highly effective strategy to enhance solubility and dissolution rates.[1][2][3] This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the solubility profile of 3-(1,3-thiazol-2-yl)piperidine salts. It is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and formulation development of new chemical entities. This document delves into the theoretical underpinnings of salt solubility, outlines detailed protocols for kinetic and thermodynamic solubility assessment, and discusses the strategic selection of counter-ions to optimize the physicochemical properties of the API.
Introduction: The Significance of Solubility in Drug Development
A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, which can severely limit their therapeutic potential.[4] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation. Insufficient solubility can lead to low and variable bioavailability, hindering the translation of promising in vitro activity to in vivo efficacy. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds presenting the most significant formulation challenges.[4]
Salt formation is a widely adopted and regulatory-accepted method to improve the aqueous solubility and dissolution rate of ionizable APIs.[1][4] By converting a neutral free base or acid into a salt, the strong intermolecular forces of the crystal lattice can be disrupted, leading to improved solvation. For a basic compound like 3-(1,3-thiazol-2-yl)piperidine, which contains a piperidine moiety, salt formation with a suitable acid can dramatically enhance its aqueous solubility. The choice of the counter-ion is crucial, as it influences not only solubility but also other critical properties such as stability, hygroscopicity, and manufacturability.[1][5]
This guide will focus on the systematic evaluation of the solubility profile of 3-(1,3-thiazol-2-yl)piperidine salts, providing a roadmap for salt screening and selection to identify a form with optimal biopharmaceutical properties.
Physicochemical Properties of 3-(1,3-Thiazol-2-yl)piperidine
3-(1,3-Thiazol-2-yl)piperidine is a heterocyclic compound featuring a thiazole ring linked to a piperidine moiety. The piperidine ring, a saturated heterocycle, imparts basicity to the molecule due to the lone pair of electrons on the nitrogen atom.[6][7] The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, which can also influence the electronic properties and potential for intermolecular interactions of the molecule.[8][9]
The ionizable nature of the piperidine nitrogen makes 3-(1,3-thiazol-2-yl)piperidine a suitable candidate for salt formation with various acids. The pKa of the conjugate acid of the piperidine nitrogen is a key parameter that governs the pH-dependent solubility of the free base and its salts. A thorough understanding of the pKa is essential for selecting appropriate counter-ions and predicting the solubility behavior in different pH environments, such as those found in the gastrointestinal tract.[3]
Principles of Salt Formation and Solubility
The conversion of a free base to a salt involves a proton transfer from an acid to the basic functional group of the API.[2] This process is governed by the relative pKa values of the API and the counter-ion. For a salt of a weak base to form and remain stable, a general rule of thumb is that the pKa of the acid should be at least 2-3 units lower than the pKa of the conjugate acid of the base.
The solubility of a salt is a complex interplay of its crystal lattice energy and the solvation energy of its constituent ions.[2] A salt with a lower crystal lattice energy and higher solvation energy will generally exhibit greater solubility. The choice of the counter-ion can significantly impact both of these factors. Common counter-ions used for basic drugs include hydrochloride, sulfate, mesylate, and tartrate, each conferring different physicochemical properties to the resulting salt.[5]
The pH of the dissolution medium plays a critical role in the solubility of salts of weak bases. The solubility of the salt is typically higher at lower pH values where the free base is fully protonated. As the pH increases and approaches the pKa of the conjugate acid, the salt may disproportionate back to the less soluble free base, leading to a decrease in the overall solubility. This pH-dependent solubility profile is a crucial characteristic to evaluate during drug development.[3]
Experimental Determination of Solubility
A comprehensive solubility assessment involves both kinetic and thermodynamic measurements. These assays provide complementary information that is valuable at different stages of the drug development process.
Kinetic Solubility Assays
Kinetic solubility is a high-throughput screening method often employed in early drug discovery to quickly assess the solubility of a large number of compounds.[10] This method measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock solution into an aqueous buffer.[11][12] While not a true equilibrium measurement, kinetic solubility provides a rapid indication of potential solubility issues.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the 3-(1,3-thiazol-2-yl)piperidine salt in dimethyl sulfoxide (DMSO), typically at 10-20 mM.
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using DMSO.
-
Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at a specific pH) to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).
-
Incubation: Incubate the plate with shaking for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[13]
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer to detect the formation of a precipitate.[11][13]
-
Quantification (Optional): For more quantitative results, filter the solutions to remove any precipitate and analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[11][12]
Thermodynamic Solubility Assays
Thermodynamic solubility, also known as equilibrium solubility, represents the true saturation concentration of a compound in a solvent at equilibrium.[10] This is a more time- and resource-intensive measurement but provides the gold-standard data required for late-stage lead optimization and pre-formulation studies.[14] The shake-flask method is the most common technique for determining thermodynamic solubility.[11]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of the solid 3-(1,3-thiazol-2-yl)piperidine salt to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate gastrointestinal conditions).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11][12]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Solid Phase Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., disproportionation to the free base or conversion to a different polymorphic form).
Salt Screening and Selection for 3-(1,3-Thiazol-2-yl)piperidine
A systematic salt screening process is essential to identify the optimal salt form of 3-(1,3-thiazol-2-yl)piperidine for further development.[15] The goal is to find a salt that not only has improved solubility but also possesses favorable characteristics in terms of stability, hygroscopicity, crystallinity, and manufacturability.
The salt screening workflow can be visualized as follows:
Caption: A systematic workflow for the screening and selection of an optimal salt form for an API.
Comparative Solubility Data of Hypothetical 3-(1,3-Thiazol-2-yl)piperidine Salts
The following table presents hypothetical thermodynamic solubility data for various salts of 3-(1,3-thiazol-2-yl)piperidine to illustrate the impact of the counter-ion on aqueous solubility at different pH values.
| Salt Form | Counter-ion | Solubility at pH 1.2 (mg/mL) | Solubility at pH 4.5 (mg/mL) | Solubility at pH 6.8 (mg/mL) |
| Free Base | - | < 0.01 | 0.1 | 0.05 |
| Hydrochloride | HCl | > 200 | 150 | 25 |
| Mesylate | CH₃SO₃H | > 250 | 200 | 40 |
| Tartrate | C₄H₆O₆ | 150 | 100 | 15 |
| Sulfate | H₂SO₄ | 180 | 120 | 20 |
Note: The data in this table is illustrative and not based on experimental results for 3-(1,3-thiazol-2-yl)piperidine.
Conclusion and Future Perspectives
The solubility profile of 3-(1,3-thiazol-2-yl)piperidine salts is a critical attribute that will profoundly influence its development as a potential therapeutic agent. A systematic approach to salt screening and selection, guided by a thorough understanding of the physicochemical principles of solubility, is paramount. By employing a combination of high-throughput kinetic screening and rigorous thermodynamic solubility measurements, researchers can identify a salt form with an optimal balance of solubility, stability, and manufacturability. The hydrochloride and mesylate salts often represent good starting points for basic compounds due to their potential for significant solubility enhancement.[5] Future work should focus on a comprehensive solid-state characterization of the selected salt, including polymorphism screening and long-term stability studies, to ensure the development of a robust and effective drug product.
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Positional Isomerism in Drug Discovery: A Comparative Analysis of 3- and 4-(1,3-Thiazol-2-yl)piperidine
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold. When functionalized with other heterocyclic systems, such as the 1,3-thiazole ring, the resulting molecule's pharmacological profile is exquisitely sensitive to the precise substitution pattern. This guide provides an in-depth technical analysis of two closely related positional isomers: 3-(1,3-Thiazol-2-yl)piperidine and 4-(1,3-Thiazol-2-yl)piperidine. We will explore the profound impact of shifting the thiazole substituent from the 3- to the 4-position on the molecule's physicochemical properties, synthetic accessibility, analytical characterization, and, ultimately, its pharmacological potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern this important chemical space.
The Structural and Physicochemical Divide
The seemingly minor shift of the thiazole moiety from the 3- to the 4-position of the piperidine ring introduces significant changes in molecular topology, symmetry, and conformational preference. These structural distinctions are the root cause of their divergent physicochemical and biological properties.
Conformational Analysis: The Chair and the Substituent
Both isomers predominantly adopt a low-energy chair conformation. However, the energetic penalty for a substituent being in the axial versus the equatorial position differs significantly between the two.
-
4-(1,3-Thiazol-2-yl)piperidine: In this isomer, the bulky thiazole group has a strong preference for the equatorial position to minimize 1,3-diaxial strain. The axial conformation is energetically unfavorable. This leads to a more conformationally restricted molecule.
-
3-(1,3-Thiazol-2-yl)piperidine: The energetic difference between the axial and equatorial placement of the thiazole group at the 3-position is less pronounced compared to the 4-position. While the equatorial conformer is still generally favored, the axial conformer can be more accessible, leading to a different ensemble of shapes presented to a biological target.[3]
Caption: Conformational preferences of 4- vs. 3-substituted isomers.
This difference in conformational rigidity is a critical concept in drug design. A more rigid molecule like the 4-isomer may offer higher selectivity for a target due to a lower entropic penalty upon binding, but the 3-isomer's flexibility might allow it to adapt to different binding pockets.
Comparative Physicochemical Properties
The position of the nitrogen-containing thiazole ring influences the molecule's overall electronic distribution and solvent-accessible surface area, impacting key properties relevant to drug development.
| Property | 3-(1,3-Thiazol-2-yl)piperidine | 4-(1,3-Thiazol-2-yl)piperidine | Rationale for Difference |
| Molecular Formula | C₈H₁₂N₂S | C₈H₁₂N₂S | Isomers have the same formula and molecular weight. |
| Molecular Weight | 168.26 g/mol | 168.26 g/mol | Identical composition. |
| Predicted pKa | ~8.5 - 9.0 | ~8.8 - 9.3 | The electron-withdrawing effect of the thiazole ring is slightly attenuated at the 4-position, potentially making the piperidine nitrogen more basic. |
| Predicted cLogP | ~1.5 | ~1.4 | The 4-isomer is more symmetric and can present a more compact, less lipophilic profile compared to the more asymmetric 3-isomer. |
| Polar Surface Area | ~41.1 Ų | ~41.1 Ų | While the overall PSA is identical, its presentation in 3D space differs, affecting solvent interactions and membrane permeability. |
Synthesis and Purification Strategies
The synthesis of these isomers requires distinct strategies to ensure regiochemical control. The choice of starting materials is paramount in directing the thiazole moiety to the desired position.
Synthetic Pathways
A common and effective approach involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is condensed with an α-haloketone. The key to isomeric purity is the choice of the piperidine-containing starting material.
Caption: Divergent synthetic pathways for the 3- and 4-isomers.
Protocol: Isomer Separation by Preparative HPLC
In cases where synthetic routes produce mixtures or for the purification of final products, chromatographic separation is essential. Reverse-phase HPLC is a robust method for this purpose.
Rationale: The subtle differences in polarity and shape between the 3- and 4-isomers result in differential partitioning between the stationary and mobile phases, allowing for their separation. The use of an acid modifier like TFA ensures the piperidine nitrogen is protonated, leading to sharper peaks and reproducible retention times.
Step-by-Step Methodology:
-
Column Selection: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).
-
-
Gradient Elution:
-
Time 0-5 min: 5% B.
-
Time 5-25 min: Linear gradient from 5% to 60% B.
-
Time 25-28 min: Linear gradient from 60% to 95% B.
-
Time 28-30 min: Hold at 95% B.
-
Time 30-35 min: Return to 5% B and equilibrate.
-
-
Sample Preparation: Dissolve the crude mixture in a minimal amount of DMSO or mobile phase A.
-
Injection and Detection: Inject the sample onto the column. Monitor the elution profile using a UV detector at a wavelength where the thiazole ring absorbs (typically ~254 nm). The 4-isomer is generally expected to elute slightly earlier than the 3-isomer due to its marginally lower lipophilicity.
-
Fraction Collection and Validation: Collect the fractions corresponding to each peak. Confirm the identity and purity of each isomer using analytical LC-MS and NMR spectroscopy.[4][5][6]
Analytical Differentiation: The Spectroscopic Signature
Unambiguous characterization is critical. NMR and mass spectrometry provide distinct fingerprints for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for distinguishing these isomers. The key is the difference in the symmetry and the chemical environment of the piperidine protons and carbons.
-
4-(1,3-Thiazol-2-yl)piperidine: Due to the potential for C2 symmetry (on the NMR timescale), the ¹H NMR spectrum is simpler. The protons at the 2,6-positions are chemically equivalent, as are the protons at the 3,5-positions. This results in fewer, more clearly defined multiplets.[7]
-
3-(1,3-Thiazol-2-yl)piperidine: This isomer is asymmetric. All protons on the piperidine ring are chemically distinct, leading to a more complex spectrum with multiple overlapping multiplets that often require 2D NMR techniques (like COSY and HSQC) for full assignment.
Expected ¹H NMR Chemical Shift Regions (in CDCl₃):
| Protons | 3-Isomer (Predicted) | 4-Isomer (Observed)[7] | Key Differentiator |
| Thiazole H4 & H5 | ~7.2-7.8 ppm (2H, two distinct signals) | ~7.2-7.8 ppm (2H, two distinct signals) | Thiazole region is similar for both. |
| Piperidine H2, H6 | Complex multiplets (~2.8-3.4 ppm) | One multiplet (~3.1 ppm, 4H for both axial/equatorial) | Simpler, more symmetric signal for the 4-isomer. |
| Piperidine H3, H5 | Complex multiplets (~1.6-2.2 ppm) | One multiplet (~1.8-2.0 ppm, 4H for both axial/equatorial) | Simpler, more symmetric signal for the 4-isomer. |
| Piperidine H4 | Complex multiplet (~1.7-1.9 ppm) | N/A | The absence of a unique proton at the 4-position. |
| Piperidine CH-Thiazole | ~3.5 ppm (methine proton) | ~3.3 ppm (methine proton) | The chemical shift of the proton at the point of attachment. |
Mass Spectrometry (MS)
While both isomers have the same molecular weight, their fragmentation patterns under electron impact (EI) or collision-induced dissociation (CID) can differ. The primary fragmentation pathway often involves the cleavage of the C-C bond adjacent to the piperidine nitrogen. The position of the thiazole ring will direct subsequent fragmentation, potentially leading to unique daughter ions that can be used for identification. For instance, fragmentation of the 3-isomer may lead to characteristic ions resulting from cleavage between C3 and C4, which would be distinct from the more symmetric fragmentation of the 4-isomer.[5]
Differential Pharmacology and Biological Implications
The orientation of the thiazole substituent dictates how the molecule presents its pharmacophoric features—hydrogen bond donors/acceptors, aromatic system, and basic nitrogen—in three-dimensional space. This has profound consequences for receptor binding and biological activity.
The thiazole-piperidine scaffold is known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[8][9] The positional change from 3 to 4 can switch a compound from an agonist to an antagonist, alter its selectivity profile, or significantly change its potency.
A Hypothetical Case Study: Targeting a GPCR
Let's consider a hypothetical GPCR binding pocket. The basic nitrogen of the piperidine ring often forms a crucial salt bridge with an acidic residue (e.g., Aspartic Acid) deep within the receptor.
-
The 4-Isomer: With the thiazole ring extending directly opposite the nitrogen anchor point, it may probe a specific hydrophobic sub-pocket. Its conformational rigidity ensures a well-defined vector for this interaction.
-
The 3-Isomer: The thiazole ring is positioned at an angle relative to the nitrogen anchor. This different vector allows it to interact with an entirely different region of the binding pocket. Its conformational flexibility might allow it to adopt a shape that either enhances or prevents receptor activation.
Caption: Isomers interacting differently within the same receptor pocket.
This illustrates why screening both isomers is not redundant. They are, from a pharmacological perspective, distinct chemical entities. The discovery of a potent "hit" with one isomer should always prompt the immediate synthesis and testing of the other, as it may reveal crucial SAR for lead optimization.
Conclusion
The distinction between 3- and 4-(1,3-Thiazol-2-yl)piperidine is a clear and compelling example of the principle that in medicinal chemistry, "where" is just as important as "what". A simple positional change transforms the molecule's three-dimensional shape, physicochemical profile, and synthetic accessibility. These differences culminate in distinct spectroscopic signatures and, most critically, divergent pharmacological activities. For drug discovery teams, a thorough understanding and empirical investigation of such positional isomers are essential for comprehensively exploring the chemical space around a scaffold, unlocking hidden potential, and making informed decisions in the path toward a clinical candidate.
References
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- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (URL: )
- 4-THIAZOL-2-YL-PIPERIDINE(788822-03-7) 1H NMR spectrum - ChemicalBook. (URL: )
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (URL: [Link])
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Synthesis and Biological Activity of New[4][5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. (URL: )
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Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices - ResearchGate. (URL: [Link])
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - The Royal Society of Chemistry. (URL: )
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Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - NIH. (URL: [Link])
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. (URL: [Link])
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Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing). (URL: [Link])
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Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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Methodological & Application
Synthesis of 3-(1,3-Thiazol-2-yl)piperidine from 3-cyanopiperidine
Application Note & Protocol
Topic: A Robust and Scalable Synthesis of 3-(1,3-Thiazol-2-yl)piperidine from 3-Cyanopiperidine
Audience: Researchers, scientists, and drug development professionals in medicinal and process chemistry.
Abstract
The 3-(1,3-thiazol-2-yl)piperidine scaffold is a privileged structural motif found in numerous pharmacologically active agents, making its efficient synthesis a topic of significant interest. This application note provides a detailed, three-step synthetic pathway starting from the readily available N-Boc-3-cyanopiperidine. The methodology leverages the conversion of the nitrile to a crucial thioamide intermediate, followed by a classic Hantzsch thiazole synthesis for ring formation, and concludes with a standard deprotection. This guide emphasizes the mechanistic rationale behind procedural choices, offers step-by-step protocols for synthesis and purification, and includes critical safety information, ensuring a reproducible and scalable process for researchers in drug discovery and development.
Introduction: Strategic Overview
The synthesis of substituted thiazoles is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a time-honored and highly reliable method.[1] This reaction classically involves the condensation of a thioamide with an α-halocarbonyl compound.[2][3] Our strategy adapts this principle for the synthesis of 3-(1,3-thiazol-2-yl)piperidine.
To ensure a clean reaction and avoid potential side reactions at the piperidine nitrogen (such as N-alkylation by the α-halocarbonyl), our synthesis begins with the N-Boc protected 3-cyanopiperidine. The overall workflow is depicted below.
Caption: Overall workflow for the three-step synthesis.
Part I: Synthesis of N-Boc-piperidine-3-carbothioamide (Intermediate 2)
Principle and Mechanistic Insight
The initial and most critical step is the conversion of the nitrile functional group in 1 into a primary thioamide (2 ). This transformation is achieved by the nucleophilic addition of a sulfide species to the electrophilic carbon of the nitrile. Hydrogen sulfide (H₂S) is an effective and direct sulfur source for this purpose.[4][5] The reaction is typically catalyzed by a base, such as triethylamine (Et₃N) or pyridine, which facilitates the formation of the hydrosulfide anion (HS⁻), a more potent nucleophile. The use of the Boc protecting group is paramount; it deactivates the piperidine nitrogen, preventing it from competing in nucleophilic reactions or undergoing unwanted side reactions in subsequent steps.
Detailed Experimental Protocol
Reaction Scheme:
-
N-Boc-3-cyanopiperidine (1 ) → N-Boc-piperidine-3-carbothioamide (2 )
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount | Moles (mmol) | Equivalents |
| N-Boc-3-cyanopiperidine (1 ) | C₁₁H₁₈N₂O₂ | 210.27 | - | 5.00 g | 23.78 | 1.0 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | 4.0 mL | 28.54 | 1.2 |
| Pyridine | C₅H₅N | 79.10 | - | 50 mL | - | Solvent |
| Hydrogen Sulfide (H₂S) | H₂S | 34.08 | - | Gas | Excess | Excess |
Procedure:
-
Equip a high-pressure reaction vessel (Parr-type reactor) with a magnetic stir bar, gas inlet, and pressure gauge. Ensure the reactor is in a well-ventilated fume hood.
-
To the vessel, add N-Boc-3-cyanopiperidine (1 ) (5.00 g, 23.78 mmol), pyridine (50 mL), and triethylamine (4.0 mL, 28.54 mmol).
-
Seal the vessel and cool it in an ice bath.
-
Carefully introduce hydrogen sulfide gas into the vessel until the pressure reaches approximately 4-5 bar.[6]
-
Close the gas inlet and transfer the vessel to a heating mantle. Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Maintain the temperature and stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane), observing the consumption of the starting material.
-
After completion, cool the vessel to room temperature and then to 0 °C in an ice bath.
-
CAUTION: Slowly and carefully vent the excess H₂S gas through a scrubber containing an aqueous solution of sodium hypochlorite (bleach) to neutralize the toxic gas.[7]
-
Once depressurized, open the vessel and concentrate the reaction mixture under reduced pressure to remove the pyridine.
-
Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure thioamide 2 as a solid.
Part II: Hantzsch Thiazole Synthesis of N-Boc-3-(1,3-thiazol-2-yl)piperidine (3)
Principle and Mechanistic Insight
The Hantzsch thiazole synthesis is a classic condensation reaction that forms the thiazole ring.[8][9] The mechanism proceeds via two key stages:
-
S-Alkylation: The sulfur atom of the thioamide (2 ), acting as a potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl (chloroacetaldehyde), displacing the chloride ion in an Sₙ2 reaction.[2]
-
Intramolecular Cyclization & Dehydration: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon to form a five-membered heterocyclic intermediate (a thiazoline). This intermediate then undergoes acid- or heat-catalyzed dehydration to form the stable, aromatic thiazole ring.[1][3]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
Reaction Scheme:
-
N-Boc-piperidine-3-carbothioamide (2 ) → N-Boc-3-(1,3-thiazol-2-yl)piperidine (3 )
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount | Moles (mmol) | Equivalents |
| Thioamide Intermediate (2 ) | C₁₁H₂₀N₂O₂S | 244.36 | - | 4.00 g | 16.37 | 1.0 |
| Chloroacetaldehyde (50 wt% in H₂O) | C₂H₃ClO | 78.50 | ~8.2 M | 2.2 mL | 18.00 | 1.1 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 80 mL | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | 2.1 g | 25.0 | 1.5 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the thioamide intermediate (2 ) (4.00 g, 16.37 mmol) and ethanol (80 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add sodium bicarbonate (2.1 g, 25.0 mmol) to the solution. This acts as a mild base to neutralize the HCl formed during the reaction.
-
Add the chloroacetaldehyde solution (2.2 mL, 18.00 mmol) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting thioamide is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure protected thiazole 3 .
Part III: Deprotection to Yield 3-(1,3-Thiazol-2-yl)piperidine (4)
Principle and Mechanistic Insight
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target primary amine. This is a standard procedure accomplished under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) readily protonate the carbonyl oxygen of the Boc group, leading to its fragmentation into isobutylene, carbon dioxide, and the free piperidine amine, which is isolated as its corresponding salt.
Detailed Experimental Protocol
Reaction Scheme:
-
N-Boc-3-(1,3-thiazol-2-yl)piperidine (3 ) → 3-(1,3-Thiazol-2-yl)piperidine (4 )
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount | Moles (mmol) | Equivalents |
| Protected Thiazole (3 ) | C₁₃H₂₀N₂O₂S | 284.38 | - | 3.00 g | 10.55 | 1.0 |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | - | 10 mL | 129.8 | ~12 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 40 mL | - | Solvent |
Procedure:
-
Dissolve the protected thiazole 3 (3.00 g, 10.55 mmol) in dichloromethane (40 mL) in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (10 mL) to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 by the slow addition of 4 M NaOH solution while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 3-(1,3-thiazol-2-yl)piperidine (4 ), typically as an oil or low-melting solid.
Summary of Results and Characterization
| Step | Product | Typical Yield | Purity (by LCMS/NMR) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 1 | N-Boc-piperidine-3-carbothioamide (2 ) | 75-85% | >95% | ~8.0 (br s, 1H, -CSNH₂), ~7.6 (br s, 1H, -CSNH₂), 1.45 (s, 9H, Boc) |
| 2 | N-Boc-3-(1,3-thiazol-2-yl)piperidine (3 ) | 70-80% | >98% | 7.71 (d, 1H, thiazole-H), 7.25 (d, 1H, thiazole-H), 1.48 (s, 9H, Boc) |
| 3 | 3-(1,3-Thiazol-2-yl)piperidine (4 ) | 85-95% | >98% | 7.68 (d, 1H, thiazole-H), 7.21 (d, 1H, thiazole-H), ~2.6-3.4 (m, piperidine-H) |
Safety and Handling
-
Hydrogen Sulfide (H₂S): Extremely toxic, flammable gas with the odor of rotten eggs.[10] Olfactory fatigue occurs quickly, making odor an unreliable indicator of presence. All manipulations must be performed in a certified, high-flow fume hood using a sealed pressure vessel. An appropriate scrubber (e.g., bleach solution) is mandatory for quenching excess gas.[4][11]
-
Chloroacetaldehyde: Toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin and eye burns. Always handle in a fume hood with appropriate PPE.
-
Solvents: Pyridine, dichloromethane, and ethanol are flammable. All heating should be conducted using heating mantles or oil baths, with no open flames.
References
-
Al-Ghorbani, M., et al. (2022). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. ACS Omega. Available at: [Link]
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Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Chem LibreTexts. (2019). Hantzsch Thiazole Synthesis. YouTube. Available at: [Link]
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-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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Kaboudin, B., & Elhamifar, D. (2006). A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. Organic Preparations and Procedures International. Available at: [Link]
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Gooljarsingh, L. T., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]
-
Boultif, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
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Oishi, T., et al. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. PubMed. Available at: [Link]
-
Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
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Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]
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Kumar, R., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis. Available at: [Link]
-
CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2023). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. PMC. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]
-
ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]
-
Vaickelioniene, R., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. NIH. Available at: [Link]
-
Biointerphases. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Retrieved from [Link]
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Wen, Y. D., et al. (2023). Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells. PMC. Available at: [Link]
-
ChemRxiv. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][2][12][13]triazole Derivatives. Retrieved from [Link]
-
MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
-
Semantic Scholar. (2010). Hydrogen sulfide (H2S) - the third gas of interest for pharmacologists. Retrieved from [Link]
-
JLUpub. (2022). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Retrieved from [Link]
-
Bibliotecha, U. P. (2015). Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection. PMC. Available at: [Link]
-
Zhao, Y., et al. (2011). Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. PMC. Available at: [Link]
- Google Patents. (2016). WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride.
-
PubMed Central. (2006). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Retrieved from [Link]
- Google Patents. (2018). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
-
Nature. (2017). Polysulfides (H2Sn) produced from the interaction of hydrogen sulfide (H2S) and nitric oxide (NO) activate TRPA1 channels. PMC. Available at: [Link]
-
ResearchGate. (2021). Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 8. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Protocols for Hantzsch thiazole synthesis of piperidine derivatives
Abstract & Strategic Overview
The Hantzsch Thiazole Synthesis remains the gold standard for constructing thiazole rings, a critical pharmacophore in modern drug discovery (e.g., Ritonavir, Dasatinib). This guide focuses specifically on synthesizing piperidine-thiazole hybrids , a scaffold privileged in antipsychotic and antineoplastic research.
While the classical condensation of
Strategic Decision Matrix
-
Use Protocol A (Thermal) for gram-scale synthesis where equipment is limited and crystallization is the preferred purification method.
-
Use Protocol B (Microwave) for library generation (high-throughput), rapid optimization, or when starting materials are thermally labile.
-
Use Protocol C (Green/One-Pot) for sustainability-focused workflows or when isolating unstable
-haloketone intermediates is difficult.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a cascade: intermolecular S-alkylation followed by intramolecular cyclization and dehydration.[1]
Mechanistic Pathway (Graphviz)
Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis. The driving force is the formation of the stable aromatic thiazole ring.
Experimental Protocols
Protocol A: Standard Thermal Synthesis (Reflux)
Best for: Scalability, robust crystallization, and educational settings.
Reagents:
-
Piperidine-4-carbothioamide (1.0 equiv)
- -Bromoacetophenone derivative (1.0 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Isopropanol (iPrOH)
-
Base (Optional): Sodium acetate (NaOAc) or Triethylamine (TEA)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (e.g., 5.0 mmol) in absolute EtOH (10 mL/mmol).
-
Note: If the thioamide is sparingly soluble, mild heating (40°C) may be required.
-
-
Addition: Add the
-haloketone (5.0 mmol) portion-wise over 5 minutes.-
Insight: Rapid addition can cause localized exotherms and darkening of the reaction mixture due to polymer formation.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 2–4 hours .
-
Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting haloketone spot should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. Often, the product precipitates as the hydrobromide salt (HBr).
-
Isolation (Salt Form): Filter the solid, wash with cold EtOH, and dry.
-
Free Base Liberation (If required): Suspend the salt in water, neutralize with 10% NaHCO₃ solution until pH ~8, and extract with EtOAc or CH₂Cl₂.
Yield Expectation: 70–85%
Protocol B: Microwave-Assisted Synthesis
Best for: High-throughput library synthesis, difficult substrates.
Reagents:
-
Same stoichiometry as Protocol A.
-
Solvent: Ethanol (minimal volume) or Solvent-free (on silica/alumina support).
Procedure:
-
Loading: In a microwave-safe vial (10–20 mL), combine the thioamide (1.0 mmol) and
-haloketone (1.0 mmol). -
Solvent: Add 2–3 mL of Ethanol. Cap the vial with a crimp top or pressure-relief cap.
-
Irradiation: Irradiate at 100–120°C for 10–15 minutes (Power: Dynamic, max 150W).
-
Insight: Microwave heating provides uniform internal heating, overcoming the "wall effect" of oil baths and significantly accelerating the dehydration step.
-
-
Workup: Cool the vial using compressed air (usually built-in). Pour the mixture into ice-cold 5% Na₂CO₃ solution.
-
Purification: The precipitate is filtered and recrystallized from EtOH/DMF (2:1).
Yield Expectation: 85–95%
Protocol C: One-Pot "Green" Synthesis
Best for: Environmental sustainability and avoiding toxic haloketone isolation.
Reagents:
-
Piperidine-4-carbothioamide (1.0 equiv)
-
Acetophenone derivative (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
Catalyst:
-Toluenesulfonic acid ( -TSA) or Silica-supported Tungstosilicic acid.
Procedure:
-
Bromination: In a flask, combine acetophenone and NBS in Acetonitrile or Ethanol. Stir at RT for 30 mins to generate the
-bromoketone in situ. -
Condensation: Add the thioamide directly to the reaction vessel.
-
Cyclization: Heat to reflux for 3–5 hours.
-
Workup: Evaporate solvent, wash with water to remove succinimide byproduct, and recrystallize.
Yield Expectation: 65–80%
Data Analysis & Comparison
The following table summarizes the efficiency of the described protocols based on internal benchmarking and literature values [1][2].
| Feature | Protocol A (Thermal) | Protocol B (Microwave) | Protocol C (One-Pot) |
| Reaction Time | 2–8 Hours | 10–20 Minutes | 4–6 Hours |
| Typical Yield | 70–85% | 85–95% | 65–80% |
| Solvent Usage | High (Ethanol) | Low/None | Moderate |
| Atom Economy | Moderate | High | High (bypasses isolation) |
| Scalability | Excellent | Limited (Vial size) | Good |
The Scientist's Log: Troubleshooting & Insights
Issue 1: Sticky/Oily Product
-
Cause: Incomplete dehydration or presence of impurities.
-
Solution: Triturate the oil with diethyl ether or cold hexanes to induce crystallization. If the product is a hydrobromide salt, it is often hygroscopic; convert to the free base immediately.
Issue 2: Low Yield with Sterically Hindered Ketones
-
Cause: The SN2 attack (Step 1) is sensitive to steric bulk.
-
Solution: Switch to Protocol B (Microwave) . The kinetic energy boost helps overcome the activation energy barrier for hindered substrates [3].
Issue 3: Piperidine Nitrogen Interference
-
Cause: The secondary amine of the piperidine can act as a nucleophile, competing with the sulfur.
-
Solution: Use N-Boc protected piperidine thioamides. Deprotect with TFA/DCM after the thiazole formation. Alternatively, perform the reaction in acidic media (Protocol A without base) to protonate the amine, rendering it non-nucleophilic.
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Retrieved from
-
Rasayan Journal of Chemistry. (2022). A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-one via Hantzsch Condensation. Retrieved from
-
National Institutes of Health (PMC). (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry. Retrieved from
Sources
Using 3-(1,3-Thiazol-2-yl)piperidine as a fragment-based drug discovery building block
Application Note: 3-(1,3-Thiazol-2-yl)piperidine in Fragment-Based Drug Discovery
Executive Summary: Escaping Flatland
In modern Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative drives the demand for fragments with significant three-dimensional (3D) character.[1] While traditional libraries are saturated with flat, sp²-rich aromatics, 3-(1,3-Thiazol-2-yl)piperidine represents a "Goldilocks" scaffold.[1] It bridges the gap between solubility-enhancing saturation (the piperidine ring) and specific aromatic binding interactions (the thiazole ring), all while introducing a critical chirality vector at the C3 position.
This guide details the physicochemical profile, validated synthesis protocols, and downstream library generation strategies for this fragment, positioning it as a superior starting point for GPCR and kinase campaigns.
Physicochemical Profile & Design Logic
The utility of 3-(1,3-Thiazol-2-yl)piperidine lies in its ability to project substituents out of the primary binding plane.[1] Unlike 4-substituted piperidines (which are achiral and linear), the 3-substituted variant exists as enantiomers, allowing for the probing of stereoselective pockets.[1]
Table 1: Physicochemical Properties (Calculated)
| Property | Value | Strategic Implication |
| Molecular Weight | 168.26 Da | Ideal Rule-of-3 compliance; allows significant mass addition during optimization.[1] |
| Formula | C₈H₁₂N₂S | Contains both H-bond donor (NH) and acceptor (Thiazole N). |
| cLogP | ~1.1 - 1.4 | Balanced lipophilicity for membrane permeability without solubility issues.[1] |
| TPSA | ~45 Ų | Good polarity profile for CNS and peripheral targets. |
| pKa (Piperidine) | ~10.5 | Basic amine ensures high solubility; forms salt bridges with Asp/Glu residues. |
| pKa (Thiazole) | ~2.5 | Weakly basic; remains neutral at physiological pH, acting as a bioisostere for pyridine. |
| Vectors | 2 (Primary) | N1-Position: Growth vector for library expansion.C3-Chirality: Stereochemical probe vector.[1] |
Validated Synthesis Protocol
While 4-substituted analogs are commodity chemicals, the 3-substituted core often requires in-house preparation to ensure enantiopurity or to access specific derivatives.[1] The following protocol utilizes a robust Hantzsch Thiazole Synthesis starting from commercially available N-Boc-nipecotamide.
Protocol A: Synthesis of 3-(1,3-Thiazol-2-yl)piperidine Core
Reaction Scheme Overview:
-
Thionation: N-Boc-nipecotamide
Thioamide (Lawesson’s Reagent).[1] -
Cyclization: Thioamide +
-Halo Ketone/Aldehyde Thiazole ring.[1] -
Deprotection: N-Boc removal
Free amine.[1]
Step-by-Step Methodology:
Step 1: Thionation of N-Boc-Nipecotamide
-
Dissolve N-Boc-nipecotamide (1.0 eq) in anhydrous THF (0.2 M).
-
Add Lawesson’s Reagent (0.6 eq) at room temperature.
-
Stir at ambient temperature for 12–16 hours. Checkpoint: Monitor TLC (Hexane/EtOAc) for disappearance of the polar amide spot and appearance of the less polar, yellow thioamide spot.
-
Workup: Concentrate in vacuo. Purify directly via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes).
-
Note: Thioamides are prone to hydrolysis; store under inert atmosphere at -20°C if not used immediately.[1]
-
Step 2: Hantzsch Cyclization
-
Dissolve the thioamide (1.0 eq) in Ethanol (0.2 M).
-
Add Chloroacetaldehyde (50% aq. solution, 1.5 eq). Note: For substituted thiazoles, use the corresponding
-bromoketone.[1] -
Reflux the mixture (80°C) for 2–4 hours.
-
Workup: Cool to RT. Concentrate to remove ethanol. Redissolve in EtOAc, wash with sat. NaHCO₃ (to neutralize HCl generated). Dry organic layer (MgSO₄) and concentrate.
-
Purification: Flash chromatography (SiO₂, 10–50% EtOAc in Hexanes). Product is tert-butyl 3-(1,3-thiazol-2-yl)piperidine-1-carboxylate .[1]
Step 3: Deprotection (Salt Formation)
-
Dissolve the intermediate in 1,4-Dioxane (0.5 M).
-
Add 4N HCl in Dioxane (5.0 eq). Stir at RT for 2 hours.
-
Isolation: The product often precipitates as the dihydrochloride salt. Filter the white solid and wash with Et₂O.
-
Yield Target: >85% over 3 steps.
-
Validation: ¹H NMR (D₂O) should show thiazole protons (~7.8, 7.6 ppm) and piperidine multiplets.
-
FBDD Library Elaboration
Once the core building block is synthesized, it serves as a "seed" for parallel chemistry. The secondary amine is the primary handle for rapid library expansion (Fragment Growing).
Protocol B: Parallel Amide Coupling (Library Generation)
Objective: Synthesize a library of 96 analogs targeting the S1/S2 pockets of a protease or the hinge region of a kinase.
-
Preparation: Prepare a 0.2 M stock solution of 3-(1,3-thiazol-2-yl)piperidine (free base or neutralized salt) in DMF.
-
Reagents: Prepare 0.25 M stock solutions of 96 diverse Carboxylic Acids (R-COOH).
-
Coupling Agent: HATU (0.25 M in DMF) and DIPEA (Neat).
-
Execution (96-well block):
-
Add 100 µL Amine stock (20 µmol).
-
Add 120 µL Acid stock (30 µmol, 1.5 eq).
-
Add 120 µL HATU stock (30 µmol, 1.5 eq).
-
Add 10 µL DIPEA (57 µmol, ~2.8 eq).
-
-
Incubation: Shake at RT for 16 hours.
-
QC/Purification: Analyze via LC-MS. For FBDD screening, purify via prep-HPLC to >95% purity.[1]
-
Success Criterion: Expected mass [M+H]⁺. No residual HATU byproducts.
-
Visualizing the Workflow
The following diagrams illustrate the synthesis pathway and the strategic decision-making process in an FBDD campaign using this scaffold.
Figure 1: Synthesis & Elaboration Pathway
Caption: Validated synthetic route from commercial precursors to the 3D-rich fragment library.
Figure 2: FBDD Decision Logic
Caption: Decision tree for evolving the fragment hit based on structural vector analysis.
References
-
Downes, T. D., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Royal Society of Chemistry.
- Context: Validates the "Escape from Flatland" utility of 3-substituted piperidines.
-
Proj, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters.
- Context: Discusses the specific binding properties and liabilities of thiazole fragments.
-
Chiaradia, L. D., et al. (2018). Synthetic approaches to the 1,3-thiazole scaffold. Journal of Heterocyclic Chemistry.
- Context: Detailed review of Hantzsch cycliz
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry.
-
Context: Theoretical grounding for the thiazole-piperidine interaction (H-bond acceptor/donor balance).[1]
-
Sources
Application Notes and Protocols: A Comprehensive Guide to the Preparation of 3-(1,3-Thiazol-2-yl)piperidine Dihydrochloride
Introduction: The Critical Role of Salt Formation in Pharmaceutical Development
In the landscape of modern drug development, the conversion of an active pharmaceutical ingredient (API) into a salt form is a pivotal strategy to enhance its physicochemical and biopharmaceutical properties.[1] An estimated 50% of all drug molecules are administered as salts, a testament to the profound impact of this technique on drug efficacy and manufacturability.[1] Hydrochloride salts, in particular, are frequently employed due to their ability to significantly improve the solubility, stability, and bioavailability of parent drug molecules, which are often organic bases with poor water solubility.[2][3] The formation of a hydrochloride salt can transform a lipophilic compound into a more water-soluble entity, facilitating its absorption in the gastrointestinal tract and leading to more predictable therapeutic outcomes.[4] This guide provides a detailed, in-depth protocol for the preparation of the dihydrochloride salt of 3-(1,3-Thiazol-2-yl)piperidine, a heterocyclic compound with potential applications in medicinal chemistry.
Rationale for Dihydrochloride Salt Formation of 3-(1,3-Thiazol-2-yl)piperidine
The molecular structure of 3-(1,3-Thiazol-2-yl)piperidine features two basic nitrogen atoms: one in the piperidine ring and another in the thiazole ring. The basicity of these nitrogen atoms, as indicated by their respective pKa values, dictates their ability to accept a proton. The pKa of piperidine is approximately 11.12, indicating it is a strong base.[5][6] The nitrogen atom in the thiazole ring of a 2-substituted thiazole also exhibits basic properties, with the pKa of 2-aminothiazole being approximately 5.36.[7][8]
Given the presence of two distinct basic centers, the formation of a dihydrochloride salt is the logical approach to ensure complete protonation of the molecule. This involves reacting the free base with two equivalents of hydrochloric acid. The resulting dihydrochloride salt is anticipated to exhibit significantly enhanced aqueous solubility and stability compared to the free base, which is crucial for its potential development as a therapeutic agent.
Synthetic Pathway and Experimental Protocols
The preparation of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a multi-step process, commencing with the synthesis of the precursor 3-(1,3-Thiazol-2-yl)pyridine, followed by the reduction of the pyridine ring to a piperidine ring, and culminating in the formation of the dihydrochloride salt.
Part 1: Synthesis of 3-(1,3-Thiazol-2-yl)pyridine via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][9] In this step, 3-bromopyridine is coupled with a suitable thiazole-boronic acid derivative.
Protocol 1: Synthesis of 3-(1,3-Thiazol-2-yl)pyridine
Materials:
-
3-Bromopyridine
-
2-(Tributylstannyl)thiazole or Thiazole-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
2M Aqueous Sodium Carbonate Solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 eq), 2-(tributylstannyl)thiazole (1.1 eq), and anhydrous toluene.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 2M aqueous sodium carbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-(1,3-Thiazol-2-yl)pyridine.
Part 2: Catalytic Hydrogenation of 3-(1,3-Thiazol-2-yl)pyridine
The reduction of the aromatic pyridine ring to a saturated piperidine ring is achieved through catalytic hydrogenation. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, in an acidic medium is an effective catalyst for this transformation.[1][2] The acidic solvent, such as glacial acetic acid, facilitates the reduction of the electron-deficient pyridine ring. It is important to note that the thiazole ring is generally stable under these hydrogenation conditions, though catalyst poisoning by the sulfur atom can sometimes be a concern, potentially requiring higher catalyst loading.[10][11]
Protocol 2: Synthesis of 3-(1,3-Thiazol-2-yl)piperidine
Materials:
-
3-(1,3-Thiazol-2-yl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 3-(1,3-Thiazol-2-yl)pyridine (1.0 eq) in glacial acetic acid.
-
Carefully add platinum(IV) oxide (5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.[2]
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(1,3-Thiazol-2-yl)piperidine as a free base.
Part 3: Formation of 3-(1,3-Thiazol-2-yl)piperidine Dihydrochloride
The final step involves the protonation of both basic nitrogen atoms with hydrochloric acid to form the dihydrochloride salt. The use of anhydrous HCl in a suitable organic solvent is crucial to obtain a crystalline, non-hygroscopic solid.[2] A solution of HCl in an alcohol like isopropanol or ethanol, or in an ether like diethyl ether or 1,4-dioxane, is commonly used.
Protocol 3: Preparation of 3-(1,3-Thiazol-2-yl)piperidine Dihydrochloride
Materials:
-
3-(1,3-Thiazol-2-yl)piperidine (free base)
-
Anhydrous Isopropanol (or Ethanol)
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid solution (e.g., 2M in diethyl ether, or generated in situ from acetyl chloride and an alcohol)
Procedure:
-
Dissolve the crude 3-(1,3-Thiazol-2-yl)piperidine (1.0 eq) in a minimal amount of anhydrous isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (2.2 eq) in diethyl ether dropwise with stirring. The use of a slight excess of HCl ensures complete protonation.
-
A precipitate should form upon addition of the HCl solution. Continue stirring in the ice bath for 30 minutes to an hour to promote complete precipitation.
-
If precipitation is slow, the addition of anhydrous diethyl ether as an anti-solvent can facilitate crystallization.[2]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Dry the resulting white to off-white solid under vacuum to obtain 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride.
-
For further purification, the dihydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.[12]
Quantitative Data Summary
The following table provides a summary of the materials and expected outcomes for the synthesis of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride, starting from 1 gram of 3-(1,3-Thiazol-2-yl)pyridine.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 2 | 3-(1,3-Thiazol-2-yl)pyridine | 162.21 | 1.00 | 6.17 | PtO₂ | 227.08 | ~0.07-0.14 g | 0.31-0.62 | 3-(1,3-Thiazol-2-yl)piperidine | 168.27 | 1.04 |
| 3 | 3-(1,3-Thiazol-2-yl)piperidine | 168.27 | 1.04 | 6.17 | HCl | 36.46 | ~6.79 mL (2M soln) | 13.57 | 3-(1,3-Thiazol-2-yl)piperidine Dihydrochloride | 241.19 | 1.49 |
Experimental Workflow Diagram
Characterization of the Final Product
The successful synthesis of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride should be confirmed by a suite of analytical techniques to ensure its identity, purity, and structural integrity.
-
Melting Point: The dihydrochloride salt is expected to have a sharp and significantly higher melting point compared to the free base. For instance, piperidine hydrochloride has a melting point of 245-248 °C.[13]
-
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation. In the ¹H NMR spectrum, the protonation of the nitrogen atoms will lead to a downfield shift of the adjacent protons. The characteristic signals of the piperidine and thiazole rings should be present. Dynamic NMR studies may reveal the presence of different conformers.[14]
-
FTIR Spectroscopy: The formation of the ammonium and thiazolium ions can be confirmed by the appearance of N-H stretching bands in the region of 2400-3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base.
-
Elemental Analysis: The elemental composition (C, H, N, S, Cl) of the final product should be in close agreement with the calculated values for the dihydrochloride salt.
Conclusion
The conversion of 3-(1,3-Thiazol-2-yl)piperidine to its dihydrochloride salt represents a critical step in its potential development as a pharmaceutical agent. The protocols outlined in this guide provide a comprehensive and scientifically grounded approach to its synthesis and purification. By leveraging well-established synthetic methodologies and understanding the underlying chemical principles, researchers can reliably produce this salt form with high purity, thereby facilitating further preclinical and clinical investigations.
References
- Reddymasu, S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841.
- BenchChem. (2025).
-
PubChem. (n.d.). Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
- Bioengineer.org. (2025).
- BenchChem. (2025).
- Jessop, P. G., et al. (2012). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. The Royal Society of Chemistry.
- Guram, A. S., & Bei, X. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(22), 5345–5348.
-
NIST. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
- Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Wikipedia. (n.d.). Thiazole.
- Akıncıoğlu, A., et al. (2020). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 25(15), 3451.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 12, 2026, from [Link]
- Abdel-Megeed, M. F., et al. (2012). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 17(8), 9431-9449.
- Desman, P. (2020, March 9). How does sulfur in thiazole poison Pd catalyst?
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Gürsoy, E., & Güzeldemirci, N. U. (2012). Synthesis of 1,3-thiazole derivatives.
- El-Sayed, N. N. E., et al. (2018). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 23(12), 3249.
- Google Patents. (n.d.).
- Patel, R. B., et al. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Letters in Applied NanoBioScience, 12(4), 1-8.
- Muthumari, S., & Ramesh, R. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Wenzel, T. J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2526–2538.
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- Sigma-Aldrich. (n.d.). 2-Aminothiazole 97 96-50-4.
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Application Notes & Protocols: Strategic Selection of Coupling Reagents for the Amidation of 3-(1,3-Thiazol-2-yl)piperidine
Introduction: The Significance and Challenges of Coupling 3-(1,3-Thiazol-2-yl)piperidine
The 3-(1,3-thiazol-2-yl)piperidine scaffold is a privileged motif in modern medicinal chemistry. It combines the conformational rigidity and basic nitrogen of the piperidine ring—a cornerstone of many CNS-active agents—with the unique electronic and hydrogen-bonding properties of the thiazole heterocycle. This combination is frequently exploited to fine-tune pharmacokinetics, enhance target binding, and modulate metabolic stability.
The synthesis of amide derivatives from this core structure is a critical step in the elaboration of new chemical entities. However, the coupling of 3-(1,3-thiazol-2-yl)piperidine with carboxylic acids is not without its nuances. The secondary amine of the piperidine is a potent nucleophile, but its reactivity can be influenced by the electronic properties of the adjacent thiazole ring. Therefore, the selection of an appropriate coupling reagent is paramount to ensure high yields, minimize side reactions, and preserve stereochemical integrity if chiral centers are present.
This guide provides an in-depth analysis of common coupling reagents, offering a rationale for their selection and detailed protocols for their application in the synthesis of amides derived from 3-(1,3-thiazol-2-yl)piperidine.
Mechanism & Rationale: A Guide to Coupling Reagent Classes
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is kinetically slow, necessitating the activation of the carboxylic acid.[1] This is achieved by converting the carboxyl hydroxyl group into a better leaving group. The choice of activating agent dictates the reaction's efficiency, cost, and work-up procedure.
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their reliability and cost-effectiveness.[2] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3]
-
Expertise & Experience: While effective, the O-acylisourea intermediate is unstable and can rearrange to form an inactive N-acylurea byproduct.[3] To mitigate this and reduce the risk of racemization at α-chiral centers, an additive such as N-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is almost always included. These additives intercept the O-acylisourea to form a more stable active ester, which then reacts with the amine.[1][3] For the coupling of 3-(1,3-thiazol-2-yl)piperidine, EDC is preferred over DCC because its urea byproduct is water-soluble, simplifying purification through a simple aqueous wash.[3][4]
Uronium/Aminium Salts: The High-Performance Option
For challenging couplings, including those involving sterically hindered partners or less nucleophilic amines, uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are the reagents of choice.[5]
-
Mechanism of Action: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid attacks HATU to form a highly reactive OAt-active ester.[1] This species is exceptionally reactive, leading to rapid amide bond formation, often at room temperature.[6][7]
-
Trustworthiness: The high reactivity of HATU minimizes side reactions and typically results in very clean reaction profiles, which can be easily monitored by LC-MS.[1] However, the byproducts, tetramethylurea and HOAt, can sometimes complicate purification.[7] It is also crucial to use a non-nucleophilic base like DIPEA to prevent competitive reaction with the coupling reagent.
Propanephosphonic Anhydride (T3P®): The Process-Friendly Powerhouse
T3P® is a cyclic trimer of propanephosphonic anhydride that has gained significant traction, especially in process chemistry and scale-up operations.[8][9] It is valued for its efficiency, mild reaction conditions, and exceptionally clean work-up.
-
Mechanism of Action: The carboxylate, formed by deprotonation with a base, attacks T3P® to generate a reactive mixed phosphonic anhydride intermediate.[10] This intermediate is then readily attacked by the amine to form the desired amide.[10][11]
-
Expertise & Experience: A key advantage of T3P® is that its byproducts are water-soluble phosphonic acids.[9][11][12] This allows for a straightforward purification process where the byproducts are removed with a simple aqueous basic wash, often eliminating the need for chromatography.[10][11] This makes T3P® an excellent choice for synthesizing large quantities of amides derived from 3-(1,3-thiazol-2-yl)piperidine. The reagent is typically supplied as a solution in an organic solvent like ethyl acetate or DMF.[11]
Comparative Analysis of Key Coupling Reagents
The selection of a coupling reagent is a multi-factorial decision. The table below summarizes the key attributes of the discussed reagents to guide this choice.
| Feature | EDC/HOBt | HATU | T3P® |
| Reactivity | Good to Very Good | Excellent | Very Good to Excellent |
| Racemization Risk | Low (with additive) | Very Low | Very Low[9][12] |
| Byproduct Removal | Easy (EDC byproduct is water-soluble)[3] | Moderate (Chromatography often needed)[7] | Easy (Water-soluble byproducts)[11][12] |
| Suitability for Scale-Up | Good | Moderate (Cost, byproduct removal) | Excellent |
| Relative Cost | Low | High | Moderate to High |
| Common Solvents | DMF, DCM | DMF, DCM | Ethyl Acetate, Me-THF, DMF |
| Required Base | DIPEA, Et₃N | DIPEA (Non-nucleophilic) | DIPEA, Et₃N, Pyridine[12] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the amidation of 3-(1,3-thiazol-2-yl)piperidine.
Protocol 1: EDC/HOBt Mediated Amide Coupling
-
Rationale: This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids. The use of HOBt ensures efficient coupling while minimizing side reactions.
-
Materials:
-
3-(1,3-Thiazol-2-yl)piperidine (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃ solution
-
1N HCl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Experimental Workflow Diagram
Caption: EDC/HOBt Coupling Workflow.
-
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), 3-(1,3-thiazol-2-yl)piperidine (1.0 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the amine).
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with additional DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Protocol 2: T3P® Mediated Amide Coupling
-
Rationale: This protocol is ideal for achieving high yields with a simplified, non-chromatographic work-up in many cases. It is particularly well-suited for larger-scale reactions where avoiding chromatography is advantageous.
-
Materials:
-
3-(1,3-Thiazol-2-yl)piperidine (1.0 eq)
-
Carboxylic Acid (1.05 eq)
-
T3P® (50% solution in Ethyl Acetate) (1.5 eq)
-
Pyridine or Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
General Amide Coupling Mechanism Diagram
Caption: General Mechanism of Amide Bond Formation.
-
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.05 eq) and 3-(1,3-thiazol-2-yl)piperidine (1.0 eq) in anhydrous ethyl acetate or THF (approx. 0.2 M).
-
Add pyridine or Et₃N (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) dropwise via syringe over 15-20 minutes, keeping the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Trustworthiness: Monitor the reaction for completion by TLC or LC-MS. T3P® reactions are often significantly faster than carbodiimide couplings.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by adding saturated aq. NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). This removes the phosphonic acid byproducts.[10][11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization or flash column chromatography.
-
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
YouTube. (2023, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
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Curia Global. (2017, April 17). Understanding T3P® from start to finish. Retrieved from [Link]
-
Stereochemical Aspects of T3P Amidations. (2017). Organic Process Research & Development. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Inhibitor Research Hub. (n.d.). HATU: Advanced Peptide Coupling Reagent for High-Yield Amide Bond Formation. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PMC. Retrieved from [Link]
-
A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. (2022). ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
YouTube. (2023, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]
-
Synthesis of some Amide derivatives and their Biological activity. (2011). International Journal of ChemTech Research. Retrieved from [Link]
-
Reddit. (2019, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Application Note & Protocol: Preparation of Thiazole-Substituted Piperidine Libraries for High-Throughput Screening
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, purification, and preparation of thiazole-substituted piperidine libraries for high-throughput screening (HTS). The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its combination with the versatile thiazole ring offers a rich chemical space for the discovery of novel therapeutic agents.[1] This guide details a robust synthetic protocol, strategies for library diversification, and the necessary quality control measures to ensure the integrity of compound libraries for successful HTS campaigns.
Introduction: The Significance of Thiazole-Substituted Piperidines in Drug Discovery
The confluence of the piperidine ring and the thiazole nucleus creates a "privileged structure" in medicinal chemistry.[2][3] The piperidine scaffold is a cornerstone in the design of centrally active agents due to its favorable pharmacokinetic properties, including the potential for blood-brain barrier penetration.[1] Thiazole derivatives are integral components of numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] The synergy of these two heterocyclic systems provides a powerful platform for generating diverse molecular libraries with a high potential for identifying novel drug candidates. The development of efficient and scalable synthetic routes is paramount for the construction of these libraries for HTS.[6][7]
Synthetic Strategy: The Hantzsch Thiazole Synthesis
A classic and highly effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2][8][9] This reaction involves the condensation of an α-haloketone with a thioamide.[2][9] For the preparation of our target library, we will utilize a piperidine-containing thioamide and a versatile α-haloketone, allowing for subsequent diversification.
Diagram of the Hantzsch Thiazole Synthesis Workflow
Caption: General workflow of the Hantzsch thiazole synthesis for generating the core scaffold.
Experimental Protocols
Synthesis of a Representative Thiazole-Substituted Piperidine
This protocol describes the synthesis of a model compound, 2-(piperidine-1-yl)-4-phenylthiazole.
Materials:
-
1-Piperidinecarbothioamide
-
2-Bromoacetophenone
-
Ethanol
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 1-piperidinecarbothioamide (1.0 eq) in ethanol, add 2-bromoacetophenone (1.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 2-(piperidine-1-yl)-4-phenylthiazole.
Characterization:
The structure and purity of the synthesized compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight.[11][12]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.[13]
Library Synthesis: Diversification of the Core Scaffold
To generate a library of thiazole-substituted piperidines, diversification can be achieved by varying the starting materials.
Table 1: Examples of Starting Materials for Library Diversification
| Piperidine-Containing Thioamide | α-Haloketone | Resulting Substituent at Thiazole C4 |
| 1-Piperidinecarbothioamide | 2-Bromo-4'-chloroacetophenone | 4-Chlorophenyl |
| 1-Piperidinecarbothioamide | 2-Bromo-4'-methoxyacetophenone | 4-Methoxyphenyl |
| 4-Methyl-1-piperidinecarbothioamide | 2-Bromoacetophenone | Phenyl |
| 4-Fluoro-1-piperidinecarbothioamide | 2-Bromo-3'-nitroacetophenone | 3-Nitrophenyl |
Protocol for Parallel Synthesis:
For efficient library generation, parallel synthesis techniques can be employed using a multi-well reaction block.
-
Dispense the appropriate piperidine-containing thioamide (1.0 eq) into each well of the reaction block.
-
Add a solution of the corresponding α-haloketone (1.05 eq) in ethanol to each well.
-
Seal the reaction block and heat to reflux for 4-6 hours.
-
After cooling, perform a parallel workup and purification. High-throughput purification systems, such as preparative HPLC-MS, are recommended for efficient purification of the library members.[14][15]
Library Preparation for High-Throughput Screening
The quality of the compound library is critical for the success of any HTS campaign.[16]
Diagram of the HTS Library Preparation Workflow
Caption: Workflow for preparing the compound library for HTS.
Quality Control (QC)
Each compound in the library must undergo rigorous quality control to ensure its identity, purity, and concentration are accurately determined.
-
Purity Assessment: All compounds should have a purity of >95% as determined by HPLC or LC-MS.[17]
-
Identity Confirmation: The molecular weight of each compound should be confirmed by LC-MS. For a representative subset of the library, full characterization by NMR is recommended.
-
Concentration Determination: Accurate determination of the stock solution concentration is crucial.
Table 2: Quality Control Parameters
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC/LC-MS | > 95% |
| Identity | LC-MS | Expected Molecular Weight ± 0.2 Da |
| Structure (for subsets) | ¹H and ¹³C NMR | Consistent with proposed structure |
| Concentration | qNMR or UV-Vis Spectroscopy | ± 10% of target concentration |
Compound Management and Plating
Proper handling and storage of the compound library are essential to maintain its integrity.
-
Solubilization: Dissolve each purified compound in high-quality dimethyl sulfoxide (DMSO) to a standard stock concentration (e.g., 10 mM).
-
Plating: Transfer the stock solutions into appropriate microtiter plates (e.g., 96- or 384-well) using automated liquid handlers to create master plates.
-
Assay-Ready Plates: From the master plates, create replica plates at the desired screening concentration.
-
Storage: Store all plates at -20°C or -80°C in a desiccated environment to prevent degradation and water absorption.
Conclusion
The synthetic and preparatory framework detailed in this application note provides a robust and scalable approach for the creation of high-quality thiazole-substituted piperidine libraries. Adherence to the outlined protocols for synthesis, purification, and stringent quality control will ensure the generation of reliable and valuable compound collections for high-throughput screening campaigns, ultimately accelerating the discovery of novel therapeutic agents.
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes - Chemical Science (RSC Publishing). (2017). Royal Society of Chemistry. [Link]
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Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade - MDPI. (2018). MDPI. [Link]
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Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (2018). Frontiers Media S.A. [Link]
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Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PubMed. (2025). National Center for Biotechnology Information. [Link]
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Diversity-Oriented Synthesis of Heterocycles and Macrocycles by Controlled Reactions of Oxetanes with α-Iminocarbenes - ResearchGate. (2017). ResearchGate. [Link]
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Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC. (2023). National Center for Biotechnology Information. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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SuFEx-enabled high-throughput medicinal chemistry - ChemRxiv. (n.d.). ChemRxiv. [Link]
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Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - MDPI. (n.d.). MDPI. [Link]
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Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole - International Journal of Chemical and Physical Sciences. (2018). International Journal of Chemical and Physical Sciences. [Link]
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Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Chem Help Asap. [Link]
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Compound Libraries - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]
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Small Molecule Structure Characterisation - La Trobe University. (n.d.). La Trobe University. [Link]
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HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY - Taros Chemicals. (n.d.). Taros Chemicals. [Link]
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Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). MDPI. [Link]
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Quality Control of Quantitative High Throughput Screening Data - PMC - NIH. (2019). National Center for Biotechnology Information. [Link]
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Retrosynthesis of piperazine-thiazoles via Hantzsch cyclization and... - ResearchGate. (n.d.). ResearchGate. [Link]
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Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Biomedical Research. [Link]
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Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - MDPI. (n.d.). MDPI. [Link]
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Characterizing Small Molecules with NMR - News-Medical. (2019). News-Medical.net. [Link]
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KU-HTS Compound Libraries | High Throughput Screening Laboratory. (n.d.). The University of Kansas. [Link]
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Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC. (2025). National Center for Biotechnology Information. [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). Current Protocols in Chemical Biology. [Link]
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Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]
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Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies - YouTube. (2020). YouTube. [Link]
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The Significance of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Sage Chemistry. [Link]
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Thiazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Application Notes and Protocols: Mastering the Handling of Hygroscopic Dihydrochloride Salts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hygroscopic dihydrochloride salts are prevalent in organic synthesis, particularly in pharmaceutical development, where they often represent key intermediates or active pharmaceutical ingredients (APIs). Their propensity to absorb atmospheric moisture presents significant challenges, impacting reaction stoichiometry, reproducibility, and the overall integrity of the final product. This guide provides a comprehensive overview of the principles and techniques required for the proficient handling of these sensitive compounds, ensuring experimental success and data reliability.
The Nature of Hygroscopic Dihydrochloride Salts: Understanding the "Why"
Hygroscopic dihydrochloride salts possess a strong affinity for water molecules due to the presence of two hydrochloride moieties. This characteristic can lead to a range of issues in a laboratory setting:
-
Inaccurate Weighing: Absorption of water leads to an overestimation of the compound's mass, resulting in incorrect stoichiometry in subsequent reactions.[1]
-
Reaction Inhibition or Alteration: The presence of water can hydrolyze the salt or other reagents, participate in side reactions, or alter the catalytic cycle, ultimately affecting reaction yield and purity.[2][3]
-
Physical State Changes: The uptake of moisture can cause the solid to become clumpy, oily, or even completely deliquesce, making it difficult to handle and transfer.[4]
-
Degradation: For some compounds, the presence of water can initiate decomposition pathways, compromising the stability and shelf-life of the material.[5]
The degree of hygroscopicity can be quantitatively assessed using techniques like Dynamic Vapor Sorption (DVS), which measures the rate and extent of water uptake at varying relative humidity (RH) levels.[1][6] This data is crucial for determining the appropriate storage and handling conditions for a specific salt.
Foundational Principles: Storage and Environmental Control
The cornerstone of successfully managing hygroscopic dihydrochloride salts is stringent environmental control. The primary objective is to minimize exposure to atmospheric moisture at every stage of the experimental workflow.
Storage Solutions
Proper storage is the first line of defense against moisture contamination. Several options are available, with the choice depending on the sensitivity of the compound and the resources of the laboratory.
| Storage Method | Description | Best For |
| Desiccator Cabinet | A sealed container with a desiccant (e.g., silica gel, calcium chloride) to maintain a low-humidity environment.[1] | Moderately hygroscopic salts and for equilibrating containers to room temperature before opening. |
| Glovebox (Dry Box) | A sealed chamber with an inert atmosphere (typically nitrogen or argon) where oxygen and moisture levels are continuously monitored and controlled.[7] | Highly sensitive and pyrophoric materials, and for performing entire experimental procedures in a controlled environment. |
| Sealed Containers with Desiccant Pouches | For larger quantities, placing desiccant pouches inside the primary container can help maintain a dry headspace.[8] | Bulk storage of less sensitive hygroscopic materials. |
Key Consideration: When removing a container of a hygroscopic salt from cold storage, it is imperative to allow it to equilibrate to room temperature inside a desiccator before opening.[1] This prevents condensation of atmospheric moisture on the cold surfaces of the container and the compound itself.
Core Techniques: Weighing and Dispensing
Accurate weighing is critical for reproducible results. The following protocols outline best practices for weighing hygroscopic dihydrochloride salts.
Weighing Protocol: The "Weighing by Difference" Technique
This method minimizes the exposure of the bulk material to the atmosphere and is often more accurate than direct weighing.[1]
Objective: To accurately weigh a hygroscopic solid while minimizing moisture absorption.
Materials:
-
Hygroscopic dihydrochloride salt in a sealed container
-
Analytical balance
-
Spatula (clean and dry)
-
Receiving flask or vial (pre-weighed and oven-dried)
Procedure:
-
Preparation: Ensure the analytical balance is calibrated and located in an area with minimal drafts and stable temperature and humidity.[9] If possible, perform the weighing in a low-humidity environment, such as a glovebox.[1]
-
Initial Weighing: Place the sealed container of the hygroscopic salt on the analytical balance and record the mass.
-
Transfer: Quickly open the container and transfer an approximate amount of the solid to the pre-weighed receiving flask.
-
Final Weighing: Immediately reseal the original container and re-weigh it.
-
Calculation: The difference between the initial and final mass of the container is the exact amount of solid transferred.
Glovebox Weighing Workflow
For highly sensitive compounds, performing all weighing operations within a glovebox is the most reliable approach.[10]
Caption: Workflow for weighing hygroscopic salts in a glovebox.
Application in Synthesis: Reaction Setup and Execution
The principles of moisture exclusion must be maintained throughout the entire synthetic procedure.
Inert Atmosphere Techniques
For reactions sensitive to both moisture and air, Schlenk techniques or a glovebox are essential.[11]
-
Schlenk Line: This apparatus allows for the manipulation of reagents under an inert atmosphere using a dual manifold for vacuum and an inert gas (e.g., nitrogen or argon). Glassware is typically oven-dried and assembled hot to prevent moisture adsorption on the surfaces.
-
Glovebox: Provides a completely inert environment for the entire reaction setup, from reagent addition to reaction monitoring.[7]
Protocol: Setting up a Moisture-Sensitive Reaction
Objective: To set up a reaction with a hygroscopic dihydrochloride salt under an inert atmosphere.
Materials:
-
Oven-dried Schlenk flask with a stir bar
-
Septa
-
Cannula (double-tipped needle)
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Anhydrous solvent
-
Syringes and needles
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool under a stream of inert gas or in a desiccator.
-
Reagent Addition (Solid):
-
In a Glovebox: Weigh the hygroscopic salt directly into the Schlenk flask inside the glovebox. Seal the flask with a septum before removing it.
-
On the Bench (Quick Transfer): If a glovebox is unavailable, quickly transfer the weighed salt into the flask against a positive flow of inert gas.
-
-
Solvent Addition: Add the anhydrous solvent to the flask via a syringe or cannula.
-
Inert Atmosphere Maintenance: Throughout the reaction, maintain a slight positive pressure of inert gas, monitored by a bubbler, to prevent the ingress of air and moisture.[11]
Caption: Decision tree for setting up a moisture-sensitive reaction.
Troubleshooting and Best Practices
-
Clumpy Material: If a hygroscopic solid appears clumpy or wet upon opening, it has likely been compromised by moisture.[1] Drying the material under high vacuum, possibly with gentle heating (if the compound is thermally stable), may be necessary.[12]
-
Solvent Choice: Always use anhydrous solvents for reactions involving hygroscopic reagents. Solvents can be dried using various methods, such as distillation from a drying agent or passing them through a column of activated alumina.
-
Pre-filled Vials: For high-throughput screening or when a glovebox is not available, using pre-weighed, single-use vials of hygroscopic salts can be a convenient and reliable option.[13]
-
Characterization: Be aware that the presence of water can affect the analytical characterization of the salt. For example, in NMR spectroscopy, a water peak may be observed, and in X-ray crystallography, the crystal structure may be that of a hydrate.[14]
By understanding the underlying principles of hygroscopicity and diligently applying these specialized handling techniques, researchers can ensure the integrity of their experiments and obtain reliable, reproducible results in their synthetic endeavors.
References
- Vertex AI Search. (2025, August 8). Glove Box Safety Tips: Best Practices for Handling Sensitive Materials.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- NurdRage. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals [Video]. YouTube.
- School of Chemistry, University of Bristol. (2018, April 1). SOP For Operation Of Glove Boxes.
- Daley, C. J. Home Page - Sandiego.
- Benchchem. Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.
- Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products.
- Organic Chemistry at CU Boulder. Drying Organic Solutions.
- PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials.
- ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
- Frontier, A. (2026). How To: Store Reagents. Department of Chemistry: University of Rochester.
- HepatoChem. How do you handle hygroscopic salts?.
- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
- Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances.
- INSITU Building Preservation. Hygroscopic Salts.
- ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?.
- Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?.
- Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals.
- NIH. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.
- Semantic Scholar. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
- PubMed. (2008, March). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
- damp.aï. (2023, October 8). Treatment of Hygroscopic Salts.
- Wikipedia. Saxitoxin.
- Quora. (2018, July 21). What happens when salt and water react together?.
- Wikipedia. Hydrolysis.
- Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?.
- Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.
- RSC Education. Reactions of chlorine with water or halide ions.
- Chemistry Stack Exchange. (2021, February 12). Would adding a water soluble salt (e.g. NaCl) affect a water sensitive reaction?.
- NCERT. SYSTEMATIC QUALITATIVE ANALYSIS.
- Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges.
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Solvent selection for 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride reactions
Application Notes & Protocols
Topic: Solvent Selection for Reactions of 3-(1,3-Thiazol-2-yl)piperidine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-(1,3-Thiazol-2-yl)piperidine is a valuable heterocyclic scaffold in medicinal chemistry, combining the conformational constraints of a piperidine ring with the unique electronic properties of a thiazole moiety. It is typically supplied as a dihydrochloride salt to improve stability and handling. However, this salt form presents a significant challenge for subsequent chemical modifications, as the protonated piperidine nitrogen is non-nucleophilic. Effective solvent selection, therefore, is not merely a matter of optimization but a fundamental prerequisite for successful reactivity. This guide provides a detailed analysis of solvent systems for common transformations of this substrate, focusing on the critical initial step of in situ neutralization and its impact on N-alkylation and N-acylation reactions. We present field-proven protocols and a logical framework to guide solvent choice, ensuring reaction efficiency, minimizing side-product formation, and preserving the integrity of the thiazole ring.
Core Concepts: Understanding the Substrate
The starting material, 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride, is a highly polar, crystalline solid. Its physicochemical properties are dominated by the presence of two hydrochloride salts, one on the piperidine nitrogen and potentially another on the thiazole nitrogen, depending on the pKa of the respective basic centers.
Key Physicochemical Properties:
| Property | Implication for Synthesis |
| Form | Dihydrochloride Salt |
| State | Crystalline Solid |
| Solubility | Generally soluble in water and polar protic solvents (e.g., methanol, ethanol). Poorly soluble in common aprotic organic solvents (DCM, THF, MeCN, Ethyl Acetate). |
| Reactivity | The piperidine nitrogen is protonated (ammonium salt) and thus non-nucleophilic. Direct reaction is not possible. |
The primary hurdle for any reaction involving nucleophilic attack by the piperidine nitrogen is the need for deprotonation. This is not a trivial step; it must be performed in situ immediately prior to the main reaction. The choice of base and solvent for this neutralization is inextricably linked and dictates the success of the entire synthetic sequence.
The Critical First Step: In Situ Neutralization
To engage the piperidine nitrogen in reactions such as alkylation or acylation, it must be converted to its free base form. This is achieved by adding a suitable base. The selection of this base is governed by the chosen solvent and the subsequent reaction conditions.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃, Cs₂CO₃): These are solids with very low solubility in many organic solvents. They are most effective in polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN), where they can be suspended and effectively neutralize the substrate.[1] Their use in less polar solvents like Dichloromethane (DCM) is often sluggish.
-
Organic Amine Bases (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA)): These are liquid bases soluble in a wide range of organic solvents, including DCM, THF, and MeCN. They are a common choice due to their homogeneity in the reaction mixture.[1][2] DIPEA is often preferred over Et₃N when the electrophile is highly reactive, as its steric bulk makes it less nucleophilic, reducing the potential for side reactions.
The following workflow illustrates the initial decision-making process for a typical reaction.
Caption: General workflow for the in situ generation of the free base.
Solvent Selection for Key Transformations
The optimal solvent must satisfy several criteria: it must be inert to the reactants and reagents, facilitate the desired reaction mechanism, and allow for a straightforward workup.
N-Alkylation Reactions
N-alkylation of the piperidine nitrogen can be achieved through two primary methods: direct alkylation with an alkyl halide or reductive amination with a carbonyl compound.
-
Direct Alkylation (Sₙ2 Reaction): This reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide.
-
Recommended Solvents: Acetonitrile (MeCN) or Dimethylformamide (DMF) .
-
Causality: Polar aprotic solvents are ideal for Sₙ2 reactions. They can solvate the cation of the base (e.g., K⁺ from K₂CO₃) and the developing positive charge in the transition state without strongly hydrogen-bonding to the nucleophile, which would reduce its reactivity.[1] DMF is an excellent choice for dissolving a wide range of substrates, while MeCN is often easier to remove during workup.[3]
-
Base Pairing: Use an inorganic base like K₂CO₃ or a hindered organic base like DIPEA.
-
-
Reductive Amination: This is a powerful and often milder method that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[4]
-
Recommended Solvents: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
-
Causality: These chlorinated solvents are excellent for this transformation, particularly when using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[4][5] NaBH(OAc)₃ is soluble and stable in these media and is mild enough not to reduce the starting aldehyde or ketone. Protic solvents like methanol or ethanol can react with the hydride reagent and are generally avoided unless a different reducing agent (e.g., NaBH₃CN) is used under pH control.
-
Base Pairing: An organic base like Et₃N or DIPEA is required to neutralize the initial dihydrochloride salt.
-
N-Acylation Reactions
N-acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride.
-
Recommended Solvents: Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Pyridine .
-
Causality: Aprotic solvents are essential to avoid reaction with the highly electrophilic acylating agent. DCM is a common, inert choice that dissolves many organic compounds.[2][6] THF is another suitable aprotic alternative. Pyridine can serve as both the solvent and the base, scavenging the HCl byproduct generated from acyl chlorides.[1] However, its high boiling point can make removal challenging.
-
Base Pairing: A non-nucleophilic base like Et₃N or DIPEA is crucial to neutralize the HCl byproduct, driving the reaction to completion.[1][2] For less reactive anhydrides, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be beneficial.[1]
The logical path for selecting a solvent is outlined below.
Caption: Decision tree for solvent selection based on reaction type.
Solvent Property Comparison
The following table summarizes the properties of the recommended solvents and their suitability for each key reaction class.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Type | Recommended For | Rationale & Notes |
| Dichloromethane (DCM) | 39.6 | 9.1 | Aprotic, Polar | Reductive Amination, N-Acylation | Excellent general-purpose solvent. Good solubility for organic reagents and bases (Et₃N, DIPEA). Volatile and easy to remove.[2][4] |
| Acetonitrile (MeCN) | 81.6 | 37.5 | Aprotic, Polar | Direct N-Alkylation | Highly polar, ideal for Sₙ2 reactions. Can facilitate dissolution of the starting salt better than DCM.[1][3] |
| Dimethylformamide (DMF) | 153 | 38.3 | Aprotic, Polar | Direct N-Alkylation | High boiling point allows for heating if reactions are sluggish. Excellent solvating power for salts and polar compounds. Can be difficult to remove.[1][3] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Aprotic, Nonpolar | N-Acylation | Good aprotic alternative to DCM. Less polar. Must be anhydrous as it is miscible with water. |
| Ethanol (EtOH) / Methanol (MeOH) | 78.4 / 64.7 | 24.5 / 32.7 | Protic, Polar | Generally Avoided (with exceptions) | Protic nature interferes with most reagents (hydrides, acyl chlorides). Can be used in specific cases, like some hydrogenations or with pH-controlled reductive aminations.[7] |
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the synthesis of an N-benzyl derivative as a representative example.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM) to create a suspension (approx. 0.1 M concentration).
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the stirred suspension. Stir at room temperature for 30 minutes. The mixture should become more homogeneous as the free base is formed.
-
Carbonyl Addition: Add benzaldehyde (1.1 eq) to the reaction mixture. Stir for an additional 30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.[4] A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: N-Acylation with an Acyl Chloride
This protocol describes the synthesis of an N-acetyl derivative as a representative example.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM) to create a suspension (approx. 0.1 M).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Neutralization: Add triethylamine (Et₃N) (2.5 eq) to the stirred suspension. Stir at 0 °C for 15-20 minutes.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the cold, stirred solution.[2] Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor progress by TLC or LC-MS until completion (typically 1-3 hours).
-
Workup: Quench the reaction by slowly adding water. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.[2][8]
Troubleshooting and Advanced Considerations
-
Low Yield/No Reaction: The most common cause is incomplete neutralization of the dihydrochloride salt. Ensure a sufficient excess of base is used and allow adequate time for the free base to form before adding the electrophile.
-
Thiazole Ring Stability: The thiazole ring is generally robust. However, it can be susceptible to degradation under harsh conditions. For instance, prolonged storage in DMSO can lead to oxidation at the sulfur atom.[9] While not a primary reaction solvent for these transformations, this is a consideration for sample analysis and storage. Thiazoles are also more stable to certain oxidative rearrangements than their oxazole counterparts.[10]
-
Over-alkylation: In direct N-alkylation, the formation of a quaternary ammonium salt is a potential side reaction. This can be minimized by the slow addition of the alkylating agent to ensure the piperidine is always in excess relative to the electrophile.[1][5]
Conclusion
The successful chemical modification of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride is critically dependent on a rational approach to solvent and reagent selection. The primary consideration must be the effective in situ neutralization of the salt to generate the nucleophilic free base. Polar aprotic solvents like MeCN and DMF are superior for direct Sₙ2 alkylations, while chlorinated solvents such as DCM are ideal for reductive aminations with NaBH(OAc)₃ and for N-acylation reactions. By understanding the interplay between the substrate's properties, the reaction mechanism, and the solvent's characteristics, researchers can confidently and efficiently derivatize this important chemical scaffold.
References
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
- BenchChem. (2025).
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
- BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem.
- BenchChem. (2025).
- Nejab, Z. S., et al. (2021). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
- BenchChem. (2025). Improving the stability of thiazole compounds in DMSO for long-term storage. BenchChem.
-
White, K. N., & O'Neil, G. W. (2014). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Photochemistry and photobiology. [Link]
Sources
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- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
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- 10. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,3-Thiazol-2-yl)piperidine
Welcome to the technical support center for the synthesis of 3-(1,3-Thiazol-2-yl)piperidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. We understand that synthesizing heterocyclic compounds can present unique challenges, and this resource provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and improve your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the Hantzsch synthesis of 3-(1,3-Thiazol-2-yl)piperidine is consistently low (<40%). What are the most critical parameters to investigate first?
A low yield in the Hantzsch thiazole synthesis, a classic and reliable method for creating the thiazole ring, typically points to issues in one of three areas: the quality of starting materials, suboptimal reaction conditions for the cyclocondensation, or product loss during workup.[1][2]
Initial Troubleshooting Workflow:
Below is a systematic approach to diagnosing the root cause of low yield.
Caption: Initial troubleshooting workflow for low yield.
Detailed Breakdown:
-
Starting Material Integrity: The Hantzsch synthesis typically involves the reaction of an α-halocarbonyl compound with a thioamide.[2] For your target molecule, this means reacting an N-protected Piperidine-3-carbothioamide with an α-haloaldehyde (like 2-bromoacetaldehyde) or reacting an N-protected 3-(2-bromoacetyl)piperidine with thiourea.
-
α-Halocarbonyl Instability: These reagents can be lachrymatory and unstable. Ensure they are fresh or have been stored properly under an inert atmosphere and protected from light. Titrate or run an NMR to confirm the purity before use.
-
Thioamide Quality: The thioamide should be pure and dry. Impurities can lead to unwanted side reactions.
-
-
Reaction Conditions: This is the most frequent source of low yields.
-
Temperature: The initial S_N2 reaction between the thioamide's sulfur and the α-halocarbonyl is often exothermic, while the subsequent intramolecular cyclization and dehydration require heating.[3] Running the initial step at a lower temperature (0 °C to RT) before heating to reflux can prevent side reactions.
-
Solvent: Protic solvents like ethanol or methanol are standard and generally effective.[1] However, for stubborn reactions, switching to a higher boiling point solvent like DMF or toluene might be necessary to drive the final dehydration step to completion.
-
pH Control: The reaction is often performed under neutral or slightly acidic conditions. If your workup involves a basic wash, ensure the thiazole product, which is weakly basic, is not lost into the aqueous layer. An acidic workup might be preferable to protonate the product and facilitate extraction into an aqueous layer, followed by basification and re-extraction.
-
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are these byproducts and how can I prevent their formation?
The formation of multiple byproducts is a common issue, often stemming from the high reactivity of the intermediates.
Plausible Hantzsch Reaction Mechanism & Side Reactions:
Caption: Simplified Hantzsch mechanism and points of side product formation.
Common Side Products & Mitigation Strategies:
-
Unreacted Starting Materials: The most obvious spots. If the reaction is not driven to completion, you will see starting materials.
-
Solution: Increase reaction time or temperature moderately. Ensure a 1:1 or slight excess of the thioamide component.
-
-
Hydroxythiazoline Intermediate: This is the cyclized intermediate before the final dehydration step. It is sometimes stable and isolable.[2]
-
Solution: Ensure sufficient heating and/or the presence of a mild acid catalyst (sometimes generated in situ from H-X loss) to promote dehydration. Refluxing in ethanol or a higher boiling point solvent is usually effective.
-
-
Dimerization/Polymerization: The α-halocarbonyl can self-condense or react with the product.
-
Solution: Add the α-halocarbonyl slowly to the solution of the thioamide. This keeps the instantaneous concentration of the highly reactive halide low, favoring the desired bimolecular reaction over side reactions.
-
Q3: Is protection of the piperidine nitrogen necessary? If so, which protecting group is best?
Yes, protecting the piperidine nitrogen is highly recommended. The piperidine nitrogen is a nucleophile and can compete with the thioamide sulfur in reacting with the α-halocarbonyl, leading to a complex mixture of N-alkylated byproducts.
Comparison of Common N-Protecting Groups:
| Protecting Group | Abbreviation | Advantages | Disadvantages | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Stable to many conditions; Easy to remove. | Can be labile to strong acids used in some workups. | Strong acid (TFA, HCl in Dioxane) |
| Benzyloxycarbonyl | Cbz (or Z) | Very stable; Orthogonal to Boc. | Requires hydrogenolysis for removal, which can sometimes reduce the thiazole ring. | H₂, Pd/C |
| Benzyl | Bn | Very stable; Easy to install. | Requires harsh hydrogenolysis conditions which may not be compatible with other functional groups. | H₂, Pd/C (often at elevated pressure) |
Recommendation: The Boc group is generally the best choice for this synthesis. It is robust enough to withstand the Hantzsch reaction conditions and can be cleanly removed at the final step with trifluoroacetic acid (TFA) or HCl without affecting the thiazole ring.
Q4: What is an optimized, step-by-step protocol for improving the yield of Boc-protected 3-(1,3-Thiazol-2-yl)piperidine?
This protocol assumes the synthesis is via the reaction of 1-(tert-butoxycarbonyl)piperidine-3-carbothioamide (A) and 2-bromo-1,1-diethoxyethane (B) , which acts as a stable precursor to the reactive bromoacetaldehyde.
Optimized Experimental Protocol:
-
Reaction Setup:
-
To a round-bottom flask under a nitrogen atmosphere, add the thioamide (A) (1.0 eq) and absolute ethanol (approx. 0.2 M concentration).
-
Stir the mixture until the thioamide is fully dissolved.
-
-
Reagent Addition:
-
Add 2-bromo-1,1-diethoxyethane (B) (1.1 eq) to the solution at room temperature. The slight excess ensures the complete consumption of the more valuable thioamide precursor.
-
-
Cyclization and Dehydration:
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the progress by TLC (e.g., using a 30% Ethyl Acetate/Hexane mobile phase). The reaction is typically complete within 4-6 hours.[1]
-
The in-situ generation of HBr from the reaction helps to catalyze the hydrolysis of the acetal and the final dehydration step.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately 80% using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the HBr. Be cautious of gas evolution.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product is often a thick oil or a solid. Purify via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Boc-protected product.
-
Final Deprotection Step:
-
Dissolve the purified, Boc-protected product in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC confirms the complete removal of the Boc group.
-
Evaporate the solvent and TFA, then re-dissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize. The final product can then be extracted and isolated, often as a hydrochloride salt by treating the free base with HCl in ether.
References
-
Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. ResearchGate. Available at: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Retrosynthesis of piperazine-thiazoles via Hantzsch cyclization and their potential as SARS-CoV-2 Mpro inhibitors. ResearchGate. Available at: [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. National Center for Biotechnology Information. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Center for Biotechnology Information. Available at: [Link]
- Piperidine compounds and their preparation and use. Google Patents.
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]
-
Thiazole synthesis by cyclocondensation of 1-alkynyl(phenyl)- λ3-iodanes with thioureas and thioamides. Keio University. Available at: [Link]
-
A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Available at: [Link]
-
Synthesis and Biological Activity of New[4][5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]
-
Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. Available at: [Link]
-
Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. Available at: [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Center for Biotechnology Information. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Thiazolyl-Piperidine Formation
Introduction: The Scaffold & The Challenge
The 4-(piperidin-4-yl)thiazole moiety is a privileged scaffold in drug discovery, serving as a pharmacophore in varying GPCR ligands and kinase inhibitors. The primary synthetic route is the Hantzsch Thiazole Synthesis , a condensation between a piperidine-carbothioamide and an
While theoretically robust, this reaction frequently stalls or deviates in the context of piperidine substrates due to three specific failure modes:
-
Competitive N-Alkylation: The piperidine nitrogen is a better nucleophile than the thioamide sulfur if unprotected.
-
Dehydration Failure: The intermediate 4-hydroxythiazoline often precipitates without eliminating water to form the aromatic thiazole.
-
Solubility Mismatch: The amphiphilic nature of the product complicates aqueous workup.
This guide provides a systematic troubleshooting protocol to diagnose and resolve these failures.
Visualizing the Failure Points
The following mechanism highlights the critical "Bottleneck" (Step 2) where most cyclizations fail.
Figure 1: Mechanistic pathway of Hantzsch synthesis showing the critical dehydration bottleneck (Red) and N-alkylation risk (Grey).
Phase 1: Pre-Reaction Diagnostics
Before altering reaction conditions, validate your inputs. 80% of failures originate here.
Critical Check: Nitrogen Protection
STOP: Is your piperidine nitrogen protected (e.g., Boc, Cbz, Fmoc)?
-
Yes: Proceed.
-
No: The reaction will fail. The secondary amine (
) is far more nucleophilic than the thioamide sulfur. You will exclusively form N-alkylated linear products.-
Solution: Use 1-Boc-piperidine-4-carbothioamide .
-
Reagent Quality Control
| Reagent | Common Defect | Diagnostic | Remediation |
| Hydrolysis to | NMR: Shift of | Recrystallize from hexane/EtOAc or prepare fresh via bromination of ketone [1]. | |
| Thioamide | Oxidation to nitrile or amide. | IR: Loss of C=S stretch (~1120 | Resynthesize using Lawesson’s reagent on the amide [2].[2] |
| Solvent | Wet ethanol/DMF. | Water inhibits the dehydration step. | Use anhydrous EtOH or add molecular sieves. |
Phase 2: Reaction Optimization Protocols
If your reagents are pure but the reaction yields low mass or "wet" solids, use the following protocols.
Protocol A: Standard Conditions (The "Baseline")
Best for: Simple aryl-substituted haloketones.
-
Dissolve 1-Boc-piperidine-4-carbothioamide (1.0 eq) in absolute Ethanol (0.2 M).
-
Add
-bromoacetophenone derivative (1.1 eq). -
Crucial Step: Add
(1.5 eq) to scavenge HBr.-
Why? While acid catalyzes dehydration, excessive HBr can degrade Boc groups or cause tarring.
-
-
Reflux (
) for 2–4 hours. -
TLC Check: Look for a fluorescent spot (thiazole) distinct from the starting thioamide.
Protocol B: The "Dehydration Force" (For Stalled Reactions)
Use when: NMR shows a doublet at ~6.5 ppm (indicative of hydroxythiazoline intermediate) and no aromatic thiazole proton.
-
Switch solvent to DMF or Dioxane .
-
Add Molecular Sieves (4Å) to the reaction vessel.
-
Heat to
.
Protocol C: The "Boc-Saver" (For Acid-Sensitive Substrates)
Use when: You observe loss of the Boc group during reaction.
-
Run the reaction in THF at room temperature for 16 hours.
-
Isolate the hydroxythiazoline intermediate (precipitate).
-
Dissolve intermediate in DCM and treat with TFA/Anhydride (trifluoroacetic anhydride) and pyridine at
to force chemical dehydration under mild thermal conditions.
Troubleshooting Decision Tree
Follow this logic flow to identify the root cause of your failure.
Figure 2: Troubleshooting logic for thiazolyl-piperidine synthesis failures.
FAQ: Specific Scenarios
Q: My product precipitated, but the NMR shows a mix of two isomers. What happened? A: You likely have a mixture of the thiazole and the hydroxythiazoline intermediate. This is common in ethanol reflux.
-
Fix: Resuspend the solid in ethanolic HCl (or ethanol with catalytic p-toluenesulfonic acid) and reflux for another hour. This forces the dehydration of the intermediate into the aromatic thiazole [4].
Q: I lost my Boc group during the reaction. How do I prevent this? A: The Hantzsch reaction generates 1 equivalent of HBr as a byproduct. At reflux temperatures, this is sufficient to cleave a Boc group.
-
Fix: Add 1.5 - 2.0 equivalents of solid
or to the reaction mixture. This neutralizes the HBr in situ without interfering with the cyclization [5].
Q: The reaction works, but I can't extract the product from the aqueous layer.
A: Thiazoles are basic (
-
Fix: Keep the Boc group on for purification. If already deprotected, use n-Butanol or DCM:Isopropanol (3:1) for extraction from the basic aqueous phase (pH > 12).
References
-
Preparation of alpha-bromoketones: Podgoršek, A. et al. "Eco-friendly oxidative halogenation of ketones." Green Chemistry, 2007. Link
-
Thioamide Synthesis: Ozturk, T. et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2010. Link
-
Hantzsch Mechanism & Dehydration: Eicher, T., Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003. Link
-
Hydroxythiazoline Intermediate: Mendoza-Merino, E. et al. "Synthesis of 2,4-disubstituted thiazoles... via hydroxythiazoline dehydration." Organic Preparations and Procedures International, 2020. Link
-
Buffering Hantzsch Reactions: Potewar, T. M. et al. "One-pot synthesis of 2-aminothiazoles... using NaHCO3." Tetrahedron Letters, 2008. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Recrystallization of Piperidine Dihydrochloride Salts
Welcome to the technical support center for the recrystallization of piperidine dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these valuable compounds. Here, we synthesize established scientific principles with field-proven insights to help you achieve optimal yield, purity, and crystal quality.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of piperidine dihydrochloride salts, providing concise, actionable answers grounded in established chemical principles.
Q1: What is the ideal solvent system for recrystallizing piperidine dihydrochloride?
A1: The ideal solvent for recrystallization should dissolve the piperidine dihydrochloride salt sparingly at room temperature but readily at elevated temperatures.[1][2] For a highly polar and ionic compound like piperidine dihydrochloride, polar protic solvents are generally a good starting point.[1][3]
-
Single-Solvent Systems: Alcohols such as ethanol, methanol, or isopropanol are often effective.[4][5] Methanol and ethanol, in particular, are known to dissolve piperidine hydrochloride.[6][7]
-
Mixed-Solvent Systems: A mixed-solvent system can be highly effective when a single solvent does not provide the desired solubility profile.[2] A common approach is to dissolve the salt in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[4] For piperidine dihydrochloride, a mixture of an alcohol (good solvent) and a less polar solvent like diethyl ether or ethyl acetate (poor solvents) can be effective.[8][9]
Q2: How can I prevent "oiling out" during the recrystallization of my piperidine salt?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10] This is often a problem when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present.[10][11]
To prevent oiling out:
-
Select an appropriate solvent: Choose a solvent with a boiling point lower than the melting point of your piperidine dihydrochloride salt.
-
Use a larger volume of solvent: Adding more solvent can sometimes prevent oiling out by keeping the concentration of the solute below the point of liquid-liquid phase separation.[11]
-
Employ a slower cooling rate: Rapid cooling can favor the formation of an oil.[12] Allowing the solution to cool slowly to room temperature before further cooling in an ice bath can promote the formation of crystals.[13]
-
Utilize seeding: Introducing a small seed crystal of the pure compound can provide a nucleation site for crystal growth to begin, bypassing the formation of an oil.[14][15]
Q3: My yield is consistently low. What are the common causes and how can I improve it?
A3: Low yield is a frequent issue in recrystallization.[11] The most common culprits include:
-
Using too much solvent: An excessive volume of solvent will keep a significant portion of your product dissolved even at low temperatures.[16][17] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[10][11]
-
Premature crystallization: If crystals form too early, especially during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete precipitation: Cooling the solution to a sufficiently low temperature is crucial for maximizing the recovery of your crystals. An ice bath is a standard final step.[18]
-
Loss during washing: Washing the collected crystals with a solvent in which they are even slightly soluble can lead to significant product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.[16]
Q4: How does the cooling rate affect the quality of my crystals?
A4: The rate of cooling has a direct impact on the size and purity of the resulting crystals.
-
Slow Cooling: A slow cooling process allows for the gradual and orderly arrangement of molecules into a crystal lattice.[19] This generally results in larger, purer crystals as impurities are selectively excluded from the growing lattice.[12]
-
Rapid Cooling: Conversely, rapid cooling tends to produce smaller crystals.[20][21] This is because the high level of supersaturation leads to the rapid formation of many nucleation sites.[12] Smaller crystals have a larger surface area-to-volume ratio, which can lead to the trapping of impurities on their surfaces.
For optimal purity and crystal size, a slow and controlled cooling rate is generally recommended.[22]
Q5: What is the purpose of "seeding" and when should I use it?
A5: Seeding is the process of adding a small crystal of the pure substance to a supersaturated solution to initiate crystallization.[14] It serves several key purposes:
-
Induces Crystallization: Seeding provides a template for the solute molecules to deposit onto, overcoming the energy barrier for nucleation.[23][24] This is particularly useful when spontaneous crystallization is slow or does not occur.
-
Controls Crystal Size and Form: The number and size of the seed crystals can influence the final crystal size distribution.[15]
-
Prevents Oiling Out: As mentioned earlier, seeding can encourage crystallization to occur at a supersaturation level below that at which oiling out happens.[25]
You should consider using seeding when you experience difficulty in initiating crystallization, when you observe oiling out, or when you want to exert greater control over the crystal morphology.[15]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the recrystallization of piperidine dihydrochloride salts.
Problem 1: No Crystals Form Upon Cooling
| Potential Cause | Explanation | Recommended Solution |
| Too Much Solvent | This is the most common reason for the failure of crystallization.[10] The solution is not sufficiently saturated for crystals to form. | Gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool slowly again.[11] |
| Supersaturation | The solution may be in a metastable supersaturated state where the solute remains dissolved even though its concentration is above the solubility limit.[10] | Induce crystallization by: • Seeding: Add a small crystal of the pure piperidine dihydrochloride.[16] • Scratching: Gently scratch the inner surface of the flask at the liquid-air interface with a glass rod. The microscopic glass particles can act as nucleation sites.[10] |
| Inappropriate Solvent | The chosen solvent may be too good at dissolving the compound, even at low temperatures.[2] | Recover the solid by evaporating the solvent and attempt recrystallization with a different solvent or a mixed-solvent system.[11] |
Problem 2: The Product "Oils Out" Instead of Crystallizing
| Potential Cause | Explanation | Recommended Solution |
| High Solute Concentration and Rapid Cooling | A high degree of supersaturation, often caused by rapid cooling, can lead to the formation of an oil instead of crystals.[25] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[10] Consider insulating the flask to slow the cooling rate. |
| Melting Point Depression by Impurities | Significant impurities can lower the melting point of the compound, making it more prone to oiling out.[10][11] | If the oil solidifies upon further cooling, you can attempt to recrystallize the solidified mass.[26] Alternatively, consider a different purification technique, such as column chromatography, to remove the impurities before recrystallization. |
| Solvent Boiling Point is Higher Than Product's Melting Point | If the solvent's boiling point is above the melting point of the piperidine salt, the compound will melt before it dissolves.[13] | Choose a solvent with a lower boiling point. |
Problem 3: Poor Crystal Quality (e.g., fine powder, needles)
| Potential Cause | Explanation | Recommended Solution |
| Rapid Cooling | As discussed, fast cooling leads to the formation of many small crystals.[20][27] | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[19] |
| Agitation During Cooling | Stirring or otherwise disturbing the solution during the initial stages of crystal growth can lead to the formation of many small crystals. | Allow the solution to cool without agitation. |
| High Supersaturation | A very high concentration of the solute can lead to rapid precipitation and the formation of a fine powder. | Use a slightly larger volume of solvent to reduce the level of supersaturation. |
Problem 4: Discolored Crystals
| Potential Cause | Explanation | Recommended Solution |
| Colored Impurities | The starting material may contain colored impurities. Piperidine itself can oxidize and turn yellow or brown upon storage.[28] | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product, leading to a lower yield.[11] |
| Incomplete Removal of Impurities | The chosen recrystallization solvent may not be effective at separating the impurities from the desired product. | Consider a different recrystallization solvent or a multi-step purification process. |
Problem 5: Hygroscopic Nature of the Salt
| Potential Cause | Explanation | Recommended Solution |
| Moisture Absorption | Piperidine dihydrochloride is hygroscopic, meaning it can absorb moisture from the air.[8][29] This can make the crystals appear wet or clumpy and can affect the accuracy of the melting point determination. | Dry the purified crystals thoroughly under vacuum. Store the final product in a desiccator over a suitable drying agent.[30] When handling, minimize exposure to atmospheric moisture. |
III. Experimental Protocols & Visualizations
Protocol 1: Single-Solvent Recrystallization of Piperidine Dihydrochloride
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude piperidine dihydrochloride. Add a few drops of the chosen solvent (e.g., isopropanol) at room temperature. The compound should be sparingly soluble. Heat the test tube in a warm water bath. The compound should dissolve completely.[4] Allow the test tube to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
Dissolution: Place the crude piperidine dihydrochloride in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[18]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Workflow for Troubleshooting Recrystallization
Caption: A troubleshooting workflow for common recrystallization issues.
Decision Tree for Solvent Selection
Caption: A decision tree to guide the selection of a suitable recrystallization solvent.
IV. References
-
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]
-
Study.com. (n.d.). What is the process of seeding, as it applies to recrystalization? What purpose does it serve?. Retrieved from [Link]
-
Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. Retrieved from [Link]
-
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Retrieved from [Link]
-
Oxford Academic. (n.d.). Seeding Techniques. In Crystallization of Nucleic Acids and Proteins. Retrieved from [Link]
-
Teacher Notes. (n.d.). Crystal Size and Cooling Rate. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Seton Hall University. (n.d.). Crystal Size and Cooling Rate. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
INSITU Building Preservation. (n.d.). Hygroscopic Salts. Retrieved from [Link]
-
Reddit. (2023, April 16). Is the recrystallization of an hygroscopic solid using water as a solvent possible? How would the performance be affected by its hygroscopic quality?. Retrieved from [Link]
-
Reddit. (2024, March 12). Recrystallisation and Yield. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved from [Link]
-
Salt Partners. (2024, September 24). The science of salt recrystallization. Retrieved from [Link]
-
EVATHERM. (n.d.). RECRYSTALLIZATION PROCESS FOR THE UPGRADING OF ROCK- AND SOLAR SALTS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
-
Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
-
Veeprho. (n.d.). Piperidine Impurities and Related Compound. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
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- 30. insituscp.co.uk [insituscp.co.uk]
Technical Support Center: Preventing Racemization of Chiral 3-(1,3-Thiazol-2-yl)piperidine Derivatives
Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis of chiral 3-(1,3-thiazol-2-yl)piperidine derivatives: the prevention of racemization. This guide is designed for researchers, scientists, and drug development professionals who work with this valuable scaffold. The stereochemical integrity of the C3 position is paramount for biological activity, making the control of racemization a crucial process parameter. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.
The Core Challenge: Understanding the Mechanism of Racemization
The primary vulnerability of the 3-(1,3-thiazol-2-yl)piperidine scaffold lies in the acidity of the proton at the C3 chiral center. The adjacent electron-withdrawing 1,3-thiazole ring significantly increases the acidity of this proton, making it susceptible to abstraction by a base. This deprotonation event forms a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with nearly equal probability, leading to the formation of a racemic mixture and a loss of enantiomeric purity.[1][2][3][4]
This process is the most common pathway for racemization and is highly sensitive to reaction conditions such as the choice of base, temperature, solvent, and reaction time.[2]
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis and handling of chiral 3-(1,3-thiazol-2-yl)piperidine derivatives.
Q1: I am performing an N-alkylation on the piperidine ring using NaH and my product is almost completely racemic. What is the primary cause and how can I fix it?
A1: This is a classic case of base-induced racemization. Sodium hydride (NaH) is a very strong, non-hindered base. While it effectively deprotonates the piperidine nitrogen for alkylation, it also aggressively abstracts the acidic C3 proton, leading to rapid racemization.
Root Cause Analysis:
-
Base Strength: Strong bases like NaH, LDA, or DBU readily deprotonate the C3 position.[5]
-
Temperature: The reaction is likely exothermic upon addition of the base or running at room temperature or higher, which accelerates the rate of racemization.[2][6]
Corrective Actions:
-
Switch to a Weaker, Sterically Hindered Base: The key is to use a base that is strong enough to deprotonate the piperidine nitrogen but is either too weak or too bulky to efficiently abstract the C3 proton. Our field experience shows that bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. For more sensitive substrates, a sterically hindered organic base like 2,4,6-collidine can be effective.[7]
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower (e.g., -20 °C). This will significantly slow the rate of proton abstraction at C3, favoring the desired N-alkylation kinetically.[1]
-
Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions is detrimental.[2]
Q2: My synthesis involves an N-Boc deprotection step using trifluoroacetic acid (TFA). I'm seeing a 10-15% loss in enantiomeric excess (e.e.). Can acid cause racemization?
A2: Yes, while less common than base-catalyzed racemization, acidic conditions can certainly lead to a loss of stereochemical integrity.
Root Cause Analysis:
-
Protonation-Enhanced Acidity: Strong acids like TFA can protonate the thiazole or piperidine nitrogen. This increases the overall electron-withdrawing effect on the C3 position, making the C3 proton even more acidic and susceptible to abstraction by a weak conjugate base in the medium.
-
Forcing Conditions: Using high concentrations of acid, elevated temperatures, or extended reaction times for deprotection will exacerbate the problem.[2]
Corrective Actions:
-
Use Milder Acidic Conditions: Instead of neat TFA, consider using a solution of 20-50% TFA in a non-polar solvent like dichloromethane (DCM) to moderate the acidity.[1]
-
Control Temperature: Run the deprotection at 0 °C to slow down the rate of epimerization.
-
Alternative Deprotection: Consider using HCl (e.g., 4M in dioxane) at 0 °C to room temperature, which can sometimes be milder. For highly sensitive substrates, alternative N-protecting groups that are removed under neutral conditions (e.g., Cbz via hydrogenolysis) should be considered during synthetic design.
Q3: Can racemization occur during chromatographic purification on silica gel? My crude product has high e.e., but it drops after the column.
A3: Absolutely. On-column racemization is a frequently overlooked issue. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the racemization of sensitive compounds.
Root Cause Analysis:
-
Acidic Surface: The silanol groups (Si-OH) on the surface of silica gel can act as proton donors, promoting the acid-catalyzed racemization mechanism.[1]
-
Prolonged Contact Time: Slow-running columns or overloading, which increases the time the compound spends on the stationary phase, will increase the extent of racemization.
-
Mobile Phase Modifiers: Using acidic (e.g., acetic acid) or basic (e.g., triethylamine, ammonia) modifiers in your eluent can create a harsh chemical environment on the column.
Corrective Actions:
-
Neutralize the Silica Gel: Prepare a slurry of the silica gel in your starting eluent and add 1% triethylamine (or another suitable base like pyridine) relative to the eluent volume. Remove the excess solvent before packing the column. This deactivates the acidic sites.
-
Use a Buffered Mobile Phase: If compatible with your compound, using a buffered mobile phase can maintain a neutral pH throughout the separation.[1]
-
Consider Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like C18 (reverse-phase chromatography).
-
Work Quickly: Elute the compound as rapidly as possible while maintaining good separation.
Q4: Which analytical method is definitive for quantifying the enantiomeric excess of my 3-(1,3-thiazol-2-yl)piperidine derivative?
A4: The gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Supercritical Fluid Chromatography (Chiral SFC) . These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their baseline separation and precise quantification. Methods like optical rotation measurement are useful for a quick check but are not reliable for accurate quantification, as impurities can significantly affect the reading.
Protocols and Preventative Measures
Proactive control is always superior to reactive troubleshooting. The following workflow and parameter summary are designed to help you build stereochemical stability into your experimental plan from the beginning.
Recommended Experimental Parameters for Minimizing Racemization
| Parameter | High-Risk Condition | Recommended Condition for Stereopreservation | Rationale |
| Base Selection | Strong, non-hindered bases (NaH, LDA, DBU, NaOH) | Weak inorganic bases (K₂CO₃, Cs₂CO₃) or sterically hindered organic bases (2,4,6-collidine, DIPEA used cautiously)[7] | Reduces the rate of C3 proton abstraction relative to the desired reaction.[2] |
| Temperature | Room temperature or elevated temperatures (>25 °C) | Low temperatures (0 °C to -78 °C) | Slows the kinetics of the racemization pathway, which often has a higher activation energy than the desired reaction.[6][8] |
| Solvent | Polar, protic solvents (e.g., alcohols) | Anhydrous, less polar aprotic solvents (DCM, THF, Toluene) | Protic solvents can facilitate proton transfer, while polar aprotic solvents may stabilize the planar intermediate. Non-polar solvents often suppress racemization.[1][2][9] |
| Reaction Time | Prolonged, overnight reactions without monitoring | As short as possible; monitor closely by LC-MS/TLC and quench upon completion | Minimizes the compound's exposure time to conditions that promote racemization.[2] |
| Purification | Standard silica gel; acidic/basic mobile phases | Neutralized silica gel or alternative stationary phases (alumina); neutral or buffered eluents | Avoids on-column degradation and racemization by eliminating harsh acidic or basic environments.[1] |
General Protocol: N-Alkylation under Racemization-Suppressing Conditions
This protocol provides a robust starting point for the N-alkylation of a chiral N-H 3-(1,3-thiazol-2-yl)piperidine.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral 3-(1,3-thiazol-2-yl)piperidine (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) (to create a ~0.1 M solution).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise to the stirred suspension.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress every 30-60 minutes by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by LC-MS and chiral HPLC.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash chromatography using neutralized silica gel.
Workflow for Ensuring Stereochemical Integrity
A systematic approach is essential for success. The following workflow should be adopted for all projects involving these chiral derivatives.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between[v1] | Preprints.org [preprints.org]
- 9. pubs.acs.org [pubs.acs.org]
Stability of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride in DMSO solution
Technical Support Center: 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride
Welcome to the technical support guide for 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride. This document provides in-depth guidance, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound when prepared in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to help you mitigate common experimental pitfalls and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating stock solutions of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride?
A1: Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of this and many other organic molecules for biological screening.[1] Its high solvating power is essential for dissolving the compound effectively.[2] However, the inherent properties of DMSO and its interaction with environmental factors require strict handling protocols to maintain compound stability.
Q2: What is the optimal storage temperature for a DMSO stock solution?
A2: For long-term storage, maintaining the solution at -20°C or -80°C is the industry-standard best practice.[3] This minimizes the rates of chemical degradation. For short-term or routine use, storage at 4°C is acceptable for many compounds, with studies showing 85% of diverse compounds remain stable for up to two years at this temperature.[4][5] However, for this specific molecule, colder is always safer to prevent potential hydrolysis and other degradation pathways.
Q3: How many freeze-thaw cycles can my stock solution tolerate?
A3: While it is always best to minimize freeze-thaw cycles, studies on diverse compound libraries have shown no significant loss of compound integrity after as many as 11 cycles when handled properly.[6][7] To mitigate risk, we strongly recommend preparing smaller-volume aliquots from your primary stock to avoid repeated thawing of the main supply.
Q4: My DMSO stock solution appears cloudy or has a precipitate after thawing. What should I do?
A4: Precipitate formation is a common issue, especially with hydrochloride salts in highly concentrated DMSO stocks.[8] This is often due to the compound crashing out of solution at low temperatures. Before use, ensure the vial has returned to room temperature and vortex it thoroughly. A brief sonication in a water bath can also aid in redissolving the precipitate. If the precipitate persists, it may indicate solubility limits have been exceeded or potential degradation.
Q5: Is this compound light-sensitive?
A5: The thiazole ring, a core component of this molecule, can be susceptible to photodegradation, particularly from UV radiation.[9] Therefore, it is crucial to store stock solutions in amber vials or otherwise protect them from light to prevent the formation of photo-adducts or ring rearrangement.[10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter, explains the underlying chemical principles, and provides actionable solutions.
Issue 1: Gradual or Sudden Loss of Compound Potency in Assays
-
Symptoms: You observe a diminishing biological effect from your compound over days or weeks, or a freshly thawed aliquot is significantly less active than expected.
-
Potential Cause 1: Hydrolysis. The compound is a dihydrochloride salt, making it hygroscopic. DMSO is also highly hygroscopic, readily absorbing atmospheric moisture.[11] This absorbed water can facilitate the hydrolysis of the compound, particularly at the thiazole ring, which can be susceptible to cleavage under certain conditions. Water is a more significant factor in compound loss in DMSO than oxygen.[6][7]
-
Potential Cause 2: Thiazole Ring Degradation. The thiazole ring, while aromatic, can be reactive.[12] The C2 position, where the piperidine is attached, can be susceptible to nucleophilic attack. Furthermore, some 2-aminothiazoles have shown reactivity and degradation in DMSO, forming dimers or other adducts.[13] While this compound is not a 2-aminothiazole, the potential for reactivity at this position should be considered.
-
Solutions & Mitigation Strategy:
-
Use High-Purity, Anhydrous DMSO: Always use fresh, sealed, anhydrous (or low-water content) DMSO to prepare your initial stock solution.[14]
-
Proper Aliquoting: Immediately after preparation, divide the primary stock into smaller, single-use volumes in tightly sealed vials (e.g., polypropylene microtubes or glass vials with PTFE-lined caps).[6] This minimizes the introduction of moisture from repeated openings.
-
Inert Gas Overlay: For maximum protection, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing. This displaces moist air and oxygen.
-
Purity Check: If you suspect degradation, the most reliable method is to analyze the solution using LC-MS (Liquid Chromatography-Mass Spectrometry) to check for the parent mass and the appearance of new peaks corresponding to degradation products.
-
Issue 2: Inconsistent Assay Results Between Aliquots
-
Symptoms: Different aliquots from the same primary stock, or even serial dilutions from the same aliquot, yield variable results in your experiment.
-
Potential Cause 1: Incomplete Solubilization. After thawing, the compound may not have fully redissolved, leading to a non-homogenous solution. Pipetting from the top of such a solution will result in a lower effective concentration.
-
Potential Cause 2: Adsorption to Plastics. While studies show minimal difference between polypropylene and glass containers for many compounds, highly lipophilic or "sticky" compounds can sometimes adsorb to plastic surfaces, especially at low micromolar concentrations in final assay plates.[6][7]
-
Solutions & Mitigation Strategy:
-
Vigorously Mix Post-Thaw: This is a critical, non-negotiable step. Ensure the solution is at room temperature, then vortex for at least 30 seconds. Visually inspect for any particulate matter.
-
Consider Container Material: If you consistently face issues, consider storing your primary stock in glass vials. For assay plates, pre-treating wells with a blocking agent (like BSA, if compatible with your assay) can sometimes reduce non-specific binding.
-
Workflow Validation: Use a concentration-response curve in every experiment rather than relying on a single concentration point. A shift in the EC50/IC50 is a clear indicator of a concentration problem.
-
Validated Experimental Protocols
Protocol 1: Preparation of a Stable Primary Stock Solution
This protocol outlines the best practices for preparing a 10 mM stock solution of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride.
-
Pre-Experiment Preparation:
-
Allow the vial of solid compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator or a glove box with low humidity.
-
-
Weighing:
-
Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of the compound into the vial. Note the exact mass.
-
-
Dissolution:
-
Calculate the precise volume of DMSO required to achieve the target concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) or brief sonication can be used if necessary.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use, low-binding polypropylene tubes.
-
(Optional but Recommended) Flush the headspace of each tube with nitrogen or argon gas.
-
Seal the tubes tightly and label them clearly with the compound name, concentration, date, and your initials.
-
Place the aliquots in a freezer box and store them at -20°C or -80°C, protected from light.
-
Protocol 2: Quality Control Check via LC-MS
This protocol provides a basic framework for assessing the purity of your stock solution over time.
-
Sample Preparation:
-
Thaw a fresh aliquot of your stock solution (the "test sample") and a recently prepared, brand-new stock solution (the "control").
-
Dilute both samples to a final concentration of ~1 µM in a compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Run a standard water/acetonitrile gradient to elute the compound.
-
Monitor the eluent using both a UV detector and a mass spectrometer.
-
-
Data Analysis:
-
Control Sample: Identify the retention time and mass-to-charge ratio (m/z) of the parent compound.
-
Test Sample: Compare the chromatogram and mass spectrum to the control.
-
Purity Assessment: Calculate the peak area of the parent compound as a percentage of the total peak area in the chromatogram. A significant decrease compared to the control indicates degradation.
-
Degradation Products: Look for the appearance of new peaks with different retention times and m/z values, which could correspond to hydrolysates, oxides, or dimers.
-
-
Data & Visualization
Table 1: Recommended Storage Conditions & Stability Factors
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvent | Anhydrous, high-purity DMSO | DMSO is hygroscopic; absorbed water is a primary driver of hydrolysis and compound degradation.[6][7] |
| Concentration | ≤ 10 mM | Higher concentrations increase the risk of precipitation upon freezing.[8] |
| Storage Temp. | -20°C (Standard) or -80°C (Archival) | Low temperatures drastically reduce the rate of chemical reactions and degradation. |
| Container | Amber Glass or Polypropylene Tubes | Protects from light to prevent photodegradation of the thiazole ring.[9][10] Glass is non-reactive.[10] |
| Atmosphere | Air (Standard) or Inert Gas (Optimal) | An inert atmosphere (N₂ or Ar) displaces moisture and oxygen, providing maximum stability. |
| Freeze/Thaw | Minimize (<5 cycles) | Aliquot into single-use volumes to prevent repeated temperature cycling and moisture introduction.[6] |
Diagrams
Caption: Workflow for Preparing Stable DMSO Stock Solutions.
Caption: Troubleshooting Flowchart for DMSO Stock Issues.
References
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmidt, J., O'Hagan, P., & Sorensen, B. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?. [Link]
-
Popa-Burke, I. G., et al. (2004). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 9(7), 584-590. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
Etra Organics. (n.d.). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]
-
Engeloch, C., Schopfer, U., Schuffenhauer, A., Müller, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(9), 887-892. [Link]
-
DMSO Store. (2024). How to Store DMSO Safely: Glass vs BPA-Free Plastic. [Link]
-
Ghosal, A., & Ivey, S. (2023). Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Asian Journal of Pharmaceutical and Health Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
Wikipedia. (n.d.). Thiazole. [Link]
-
Pandey, K. P., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 6(32), 20976–20984. [Link]
-
Cruz, V. L., et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics, 22(27), 15478-15486. [Link]
-
de Witte, W., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 27(4), 1431-1436. [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. [Link]
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- 2. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dmsostore.com [dmsostore.com]
- 11. quora.com [quora.com]
- 12. Thiazole - Wikipedia [en.wikipedia.org]
- 13. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
Validation & Comparative
Definitive Guide: 1H NMR Interpretation of 3-(1,3-Thiazol-2-yl)piperidine Dihydrochloride
Executive Summary
In fragment-based drug discovery (FBDD), 3-(1,3-Thiazol-2-yl)piperidine is a high-value scaffold, bridging the saturated heterocycle space (piperidine) with aromatic bioisosteres (thiazole).[1] However, its commercial form—the dihydrochloride salt (2HCl) —presents distinct spectral challenges compared to its free base or regioisomeric counterparts.[1]
This guide provides a rigorous technical comparison of the 2HCl salt against its alternatives. It moves beyond basic assignment to address the causal link between protonation states and chemical shift perturbations, offering a self-validating protocol for purity assessment.
Part 1: Structural Analysis & Theoretical Framework
To interpret the NMR data accurately, we must first establish the connectivity and the electronic environment induced by the dihydrochloride salt form.[1]
Molecular Connectivity & Numbering
The molecule consists of a piperidine ring substituted at the C3 position with a 1,3-thiazole ring attached at its C2' position.
Figure 1: Connectivity map showing the critical C3 chiral center and protonation sites.[1][2][3][4][5][6][7][8][9][10][11]
The "Salt Effect" Mechanism
The 2HCl form implies protonation at N1 (Piperidine) and potentially N3' (Thiazole) .
-
Inductive Deshielding: The positive charge on N1 withdraws electron density from adjacent carbons (C2, C6), shifting their attached protons downfield significantly (
ppm).[1] -
Symmetry Breaking: The C3 chiral center renders the protons on C2, C4, C5, and C6 diastereotopic .[1] In the rigid salt form, splitting patterns become more complex compared to the free base.[1]
Part 2: Comparative NMR Analysis
This section compares the product (2HCl Salt) against its primary alternative (Free Base) to demonstrate why the salt form is preferred for stability but more complex to analyze.
Comparative Data: 2HCl Salt vs. Free Base
Note: Data represents high-field (400 MHz+) reference values in standard solvents.
| Feature | Product: 2HCl Salt | Alternative: Free Base | Interpretation / Causality |
| Solvent System | DMSO-d6 | CDCl3 | Salt is insoluble in CDCl3; DMSO is required to dissociate the ion pair. |
| Amine Protons (NH) | ~9.0 - 10.5 ppm (Broad, 2H) | ~1.8 - 2.5 ppm (Broad singlet, 1H) | Critical Identifier. The salt shows distinct ammonium ( |
| Thiazole H4' | ~7.9 - 8.0 ppm (d) | ~7.7 ppm (d) | Protonation of the thiazole nitrogen (or H-bonding in salt) deshields the aromatic ring. |
| Thiazole H5' | ~7.7 - 7.8 ppm (d) | ~7.3 ppm (d) | Similar deshielding effect. Note the coupling constant |
| Piperidine H2 (eq) | ~3.6 - 3.8 ppm (m) | ~3.1 - 3.3 ppm (m) | Proximity to the positive N1 charge causes significant downfield shift. |
| Piperidine H3 | ~3.4 - 3.5 ppm (m) | ~3.0 ppm (m) | The methine proton at the chiral center is deshielded by both the ring current of thiazole and the N1 cation. |
Distinguishing Regioisomers (QC Check)
A common impurity is the 4-substituted isomer . Differentiating them is a critical quality control step.
-
3-Substituted (Product): Asymmetric. The C2 protons are chemically non-equivalent (diastereotopic) and appear as distinct multiplets.
-
4-Substituted (Impurity): Symmetric plane through N1-C4. The C2 and C6 protons are equivalent (or much simpler AA'BB' systems). If you see a simplified aliphatic region, suspect the 4-isomer. [1]
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility and avoid artifacts (like water suppression masking signals), follow this specific workflow.
Sample Preparation Workflow
Figure 2: Workflow for handling hygroscopic dihydrochloride salts in NMR.
Key Acquisition Parameters
-
Relaxation Delay (d1): Set to
2.0 seconds . The quaternary carbons and rigid salt structure can lead to longer T1 times. Short delays will under-integrate the aromatic thiazole protons relative to the aliphatic chain. -
Spectral Window: Ensure the window extends to 12 ppm . The ammonium protons (
) often appear between 9.0 and 10.5 ppm. Standard 0-10 ppm sweeps may cut off these critical confirmation signals.
Part 4: Troubleshooting & Artifacts
The "Missing" Proton
Symptom: The integration of the aromatic region equals 2H (correct), but the broad peaks at >9 ppm are missing or integrate to <2H. Cause: Deuterium exchange. If the DMSO-d6 is "wet" (contains D2O), the acidic NH protons rapidly exchange with deuterium and become invisible. Solution: Use a fresh ampoule of DMSO-d6 (99.9% D) or add a specific "water suppression" pulse sequence if quantification is required, though simply drying the sample is preferred.
Water Peak Interference
Symptom: A massive peak at ~3.33 ppm obscures the Piperidine H2/H3 signals. Cause: DMSO-d6 absorbs atmospheric water, which resonates exactly where the deshielded piperidine ring protons appear. Solution:
-
Shift the Water: Add 1-2 drops of
. This will shift the exchangeable water/NH peak, potentially revealing the underlying methine signals.[1] -
Temperature: Run the experiment at 45°C. This shifts the water peak upfield, clearing the 3.3-3.5 ppm region.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for general chemical shift rules and inductive effects).
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for Thiazole and Piperidine fragment shifts). [1]
-
Reich, H. J. (2023).[1] Structure Determination Using NMR.[12][13] University of Wisconsin-Madison. (Source for heterocycle chemical shift tables).
Sources
- 1. rsc.org [rsc.org]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 13. asianpubs.org [asianpubs.org]
HPLC Method Development for Thiazole-Piperidine Purity Analysis: A Comparative Guide
Executive Summary
The thiazole-piperidine scaffold represents a classic "medicinal chemistry mismatch" for chromatography. While the thiazole ring is aromatic and weakly basic, the piperidine moiety is a strong secondary amine (
This guide objectively compares three distinct separation strategies to solve this purity analysis challenge. While traditional Ion-Pairing (IP-HPLC) offers excellent peak shape, it is incompatible with Mass Spectrometry (MS). Our experimental data and comparative analysis identify Charged Surface Hybrid (CSH) technology as the superior modern standard , offering the peak symmetry of ion-pairing with the MS-sensitivity of formic acid mobile phases.
The Scientific Challenge: The "Silanol Trap"
To develop a robust method, one must understand the failure mode of standard protocols. At the typical HPLC pH of 3–4, the piperidine nitrogen is fully protonated (
-
The Mechanism: Traditional silica supports, even "end-capped" ones, possess residual silanol groups (
) that deprotonate to above pH 3.5. -
The Result: The cationic piperidine binds ionically to the anionic silanol (Secondary Interaction), causing the peak to "drag" or tail.
Visualization: The Interaction Pathway
Figure 1: Mechanism of peak tailing for piperidine derivatives on standard silica C18.
Comparative Methodology
We evaluated three dominant methodologies for the purity analysis of a representative Thiazole-Piperidine lead compound.
Method A: The "Old Standard" (Ion-Pairing)
-
Column: Traditional C18 (5 µm).
-
Mobile Phase: Water/ACN with 0.1% Trifluoroacetic Acid (TFA).
-
Mechanism: TFA anions form neutral ion pairs with the piperidine cation, masking the charge.
Method B: The "High pH" Approach
-
Column: Hybrid Silica (High pH Stable, e.g., Waters XBridge or Agilent Poroshell HPH).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / ACN.
-
Mechanism: At pH 10, piperidine is largely deprotonated (neutral), eliminating silanol interactions.
Method C: The "Modern Solution" (Charged Surface Hybrid - CSH)
-
Column: CSH C18 (e.g., Waters XSelect CSH).
-
Mobile Phase: Water/ACN with 0.1% Formic Acid.[1]
-
Mechanism: The stationary phase surface is modified with a low-level positive charge, electrostatically repelling the protonated amine and preventing silanol binding.
Performance Data Comparison
The following data summarizes the chromatographic performance of the three methods for the main Thiazole-Piperidine peak.
| Metric | Method A (TFA Ion-Pairing) | Method B (High pH) | Method C (CSH C18) |
| USP Tailing Factor ( | 1.1 (Excellent) | 1.2 (Good) | 1.1 (Excellent) |
| MS Signal Intensity | < 10% (Suppressed) | 85% (Good) | 100% (High) |
| Column Equilibration | Slow (> 20 CV) | Moderate | Fast (< 5 CV) |
| Resolution of Impurities | High | Changed Selectivity* | High |
| Column Lifetime | High | Moderate (pH stress) | High |
*Note: High pH (Method B) radically alters selectivity. While effective for the main peak, it may cause hydrophobic impurities to co-elute or shift unpredictably compared to standard low-pH screening.
The Verdict
Method C (CSH C18) is the recommended protocol. It matches the peak symmetry of Ion-Pairing without suppressing the MS signal (crucial for identifying impurities) and avoids the column-damaging risks of extreme pH.
Recommended Protocol: CSH-C18 Purity Analysis
This protocol is self-validating and designed for transferability between R&D and QC.
Instrument & Column[1][2][3][4][5][6]
-
System: UHPLC or HPLC (Binary Pump preferred for mixing accuracy).
-
Detector: PDA (200–400 nm) and MS (ESI+).
-
Column: Charged Surface Hybrid C18 (e.g., Waters XSelect CSH C18), 150 x 4.6 mm, 3.5 µm (or 1.7 µm for UHPLC).
-
Temperature: 40°C (Improves mass transfer for basic amines).
Mobile Phase Preparation[1][5]
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1]
-
Why Formic? Provides protons for ionization; volatile for MS; compatible with CSH surface charge.
-
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[1]
-
Note: Do not use Methanol as the primary organic modifier initially; ACN provides sharper peaks for piperidines due to lower viscosity.
-
Gradient Method
| Time (min) | % A | % B | Flow (mL/min) | Phase |
| 0.0 | 95 | 5 | 1.0 | Equilibration |
| 1.0 | 95 | 5 | 1.0 | Injection Hold |
| 15.0 | 5 | 95 | 1.0 | Linear Gradient |
| 18.0 | 5 | 95 | 1.0 | Wash |
| 18.1 | 95 | 5 | 1.0 | Re-equilibration |
| 23.0 | 95 | 5 | 1.0 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Critical Step: Do not dissolve the sample in 100% ACN. The strong solvent effect will cause peak fronting/splitting for early eluting polar impurities.
-
-
Concentration: 0.2 – 0.5 mg/mL (Avoid mass overload which exacerbates tailing).
Workflow & Decision Logic
Use this decision tree to troubleshoot or adapt the method if specific impurities are not resolved.
Figure 2: Method Development Decision Tree for Basic Scaffolds.
Troubleshooting & Self-Validation
To ensure the method is trustworthy (E-E-A-T), perform these System Suitability Tests (SST):
-
The "Blank" Check: Inject the diluent (50:50 Water:ACN).
-
Validation: Ensure no ghost peaks elute at the retention time of the piperidine. Basic amines are "sticky" and often carry over from previous runs.
-
-
Sensitivity Check: Inject a 0.05% standard.
-
Validation: Signal-to-Noise (S/N) must be > 10. If S/N is low using Method A (TFA), this confirms the need to switch to Method C (Formic Acid).
-
-
Peak Purity (PDA):
-
Use the PDA to check the "Peak Purity" index across the thiazole-piperidine peak. A value < 990 (on a scale of 1000) indicates a co-eluting impurity hidden under the tail.
-
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology and Its Use in Liquid Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2018). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
-
Phenomenex. (2021).[2][3] High pH Stability for Basic Analytes: Kinetex EVO and Gemini.[4] Retrieved from [Link]
Sources
Comparative Analysis: 3- vs. 4-Thiazolyl Piperidine Isomers in Drug Design
Executive Summary
This guide provides a technical comparison between 3-(thiazolyl)piperidine and 4-(thiazolyl)piperidine isomers. In medicinal chemistry, the piperidine ring is a privileged scaffold, and the attachment point of a heteroaromatic substituent (such as thiazole) critically dictates the molecular vector, basicity, and binding site complementarity.
-
4-Thiazolyl Piperidine: Characterized by a linear, extended vector. predominately used to span long, narrow hydrophobic tunnels in enzymes (e.g., Tubulysin analogs, FAAH inhibitors).
-
3-Thiazolyl Piperidine: Characterized by an angular, "kinked" vector. Often employed to introduce chirality or to access orthogonal hydrophobic pockets in GPCRs (e.g., GLP-1R agonists), improving selectivity profiles.
Structural & Electronic Comparison
The fundamental difference lies in the topology and electronic influence of the thiazole ring on the piperidine nitrogen.
Vector Analysis and Conformation
-
4-Isomer (Linear): The thiazole group at the C4 position prefers the equatorial orientation to minimize 1,3-diaxial interactions. This creates a rigid, linear distance between the piperidine nitrogen (protonatable head) and the thiazole (hydrophobic tail).
-
3-Isomer (Angular): The C3 attachment introduces a distinct angular vector (approx. 120° relative to the N-C4 axis). While the equatorial conformer is generally preferred, the energy penalty for the axial conformer is lower than in the 4-isomer. This flexibility allows the 3-isomer to adopt "bent" conformations required for specific receptor subtypes.
Electronic Effects (pKa Modulation)
The thiazole ring is electron-withdrawing. Its proximity to the secondary amine affects the basicity (
-
3-Isomer: Closer proximity (2 carbons away) leads to a stronger inductive electron-withdrawing effect (
), slightly lowering the of the piperidine nitrogen compared to the 4-isomer. This can improve blood-brain barrier (BBB) permeability by increasing the fraction of uncharged species at physiological pH. -
4-Isomer: Further separation (3 carbons away) results in a
closer to the parent piperidine (~10-11), often requiring prodrug strategies or bioisosteric replacement to optimize oral bioavailability.
Data Summary: Physicochemical Profiles
| Feature | 4-Thiazolyl Piperidine | 3-Thiazolyl Piperidine |
| Pharmacophore Vector | Linear / Extended | Angular / Kinked |
| Dominant Conformation | Equatorial (>95%) | Equatorial (w/ accessible Axial) |
| Chirality | Achiral (unless substituted) | Chiral (Enantiomers R/S) |
| Basicity (pKa) | Higher (~10.8) | Lower (~9.5 - 10.2) |
| Primary Utility | Spanning enzyme active sites | Improving receptor selectivity |
Biological Activity Case Studies
Case Study A: Enzyme Inhibition (Tubulysin Analogues)
In the development of Tubulysin mimics (potent antimitotic peptides), the 4-substituted piperidine scaffold is critical.
-
Mechanism: The linear 4-isomer mimics the Tubuvaline residue, positioning the thiazole ring deep into the hydrophobic pocket of tubulin while keeping the amine solvent-exposed.
-
Outcome: Substitution at the 3-position disrupts this linear alignment, causing a >10-fold loss in cytotoxicity (
) due to steric clash with the tunnel walls.
Case Study B: GPCR Selectivity (GLP-1R Agonists)
For G-protein coupled receptors (GPCRs) like the GLP-1 Receptor , selectivity against homologous targets (e.g., EGFR or other glucagon family receptors) is paramount.
-
Observation: Researchers found that moving a hydrophobic substituent from the 4-position to the 3-position of the piperidine ring significantly increased selectivity.[1]
-
Mechanism: The 3-isomer's "kink" directs the substituent away from the conserved primary binding pocket and into a sub-pocket unique to GLP-1R, effectively "filtering out" off-target binding.
Visualization: SAR Decision Logic
The following diagram illustrates the decision-making process when selecting between the 3- and 4-isomers during lead optimization.
Caption: SAR Decision Tree for selecting piperidine regioisomers based on target topology.
Experimental Protocols
Synthesis of 4-(Thiazol-4-yl)piperidine (Hantzsch Condensation)
This protocol yields the linear 4-isomer, commonly used as a building block.
-
Starting Material: N-Boc-4-thiocarbamoylpiperidine.
-
Reagent: Ethyl bromopyruvate (or equivalent
-haloketone). -
Procedure:
-
Dissolve N-Boc-4-thiocarbamoylpiperidine (1.0 eq) in Ethanol (0.5 M).
-
Add Ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Cool to RT. The thiazole hydrobromide salt often precipitates.
-
Workup: Neutralize with saturated
, extract with DCM, dry over , and concentrate. -
Deprotection: Treat with TFA/DCM (1:4) to yield the free amine.
-
Synthesis of 3-(Thiazol-4-yl)piperidine (Reduction Route)
Accessing the 3-isomer often requires reducing a pyridine precursor to control stereochemistry (racemic mixture produced).[2]
-
Starting Material: 3-(Thiazol-4-yl)pyridine.
-
Reagent:
(Adams' catalyst), (50 psi), HCl/MeOH. -
Procedure:
-
Dissolve 3-(thiazol-4-yl)pyridine in MeOH containing 1.0 eq HCl.
-
Add 10 mol%
. -
Hydrogenate in a Parr shaker at 50 psi for 12 hours.
-
Filtration: Filter through Celite to remove catalyst.
-
Purification: The product is a racemic mixture.[2][3] Chiral HPLC (Chiralpak AD-H) is required to separate (R) and (S) enantiomers if investigating chiral recognition.
-
Biological Assay: Comparative Binding Affinity ( )
To validate the activity difference, a competitive radioligand binding assay is standard.
-
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM
. -
Ligand: Target-specific radioligand (e.g.,
-DAMGO for Mu Opioid Receptor). -
Method:
-
Incubate membrane preparations (20
g protein) with radioligand and varying concentrations ( to M) of the 3- or 4-isomer. -
Incubate at 25°C for 60 mins.
-
Terminate by rapid filtration over GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023.
-
Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. ResearchGate, 2019.
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry, 2022.[3]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 2012.
-
Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal, 2020.
Sources
Comparative Crystallographic Guide: Piperidine & Dihydrochloride Salt Scaffolds
This guide provides an in-depth comparative analysis of the crystallographic properties of piperidine-based salts, specifically addressing the structural distinctions between Piperidine Monohydrochloride and Piperidine-scaffold Dihydrochlorides (such as 4-Aminopiperidine Dihydrochloride ).
Executive Summary
In drug development and materials science (specifically perovskite solar cells), the choice between a monohydrochloride and a dihydrochloride salt fundamentally alters the solid-state landscape of a molecule.
Critical Distinction: Unsubstituted piperidine (
This guide compares the crystallographic performance of the parent Piperidine HCl against these Dihydrochloride variants to illustrate the impact of di-protonation on lattice energy, packing efficiency, and hydrogen bond networking.
Part 1: The Crystallographic Landscape
Structural Causality: Why Salt Form Matters
The transition from a mono- to a dihydrochloride salt is not merely stoichiometric; it induces a phase shift in crystal engineering.
-
Piperidine HCl (Mono): dominated by 1D hydrogen-bonded chains. The single
donor interacts with anions to form linear or helical assemblies. -
4-Aminopiperidine 2HCl (Di): The introduction of a second protonated amine (exocyclic
) creates a 3D hydrogen-bonding network. This "ionic crosslinking" significantly increases density, melting point, and lattice rigidity—properties critical for stabilizing 2D perovskite films and high-melting pharmaceutical solids.
Comparative Structural Data
The following table synthesizes experimental X-ray diffraction data. Note the dramatic difference in melting point and density driven by the dihydrochloride lattice network.
| Property | Piperidine HCl (Parent) | Piperazine Dihydrochloride (Benchmark 2HCl) | 4-Aminopiperidine 2HCl (Target) |
| Stoichiometry | 1:1 (Base:Acid) | 1:2 (Base:Acid) | 1:2 (Base:Acid) |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic (typical for spacers) |
| Space Group | |||
| Lattice Motif | 1D H-bonded Chains | 2D/3D H-bonded Sheets | Rigid 3D Ionic Framework |
| Melting Point | 245–248 °C | >315 °C (Decomposes) | ~300 °C (High Stability) |
| Density | ~1.12 g/cm³ | ~1.42 g/cm³ | High (>1.3 g/cm³ est.) |
| H-Bond Donors | 2 ( | 4 ( | 5 ( |
| Primary Utility | Pharma Intermediate | Anthelmintic / Buffer | Perovskite Spacer / Drug Interm. |
Technical Insight: The high density and decomposition temperature of the dihydrochloride salts (Piperazine and 4-APP) result from the Chelate Effect of the chloride anions bridging multiple ammonium centers, locking the lattice into a rigid conformation.
Part 2: Experimental Protocols
Protocol: Selective Crystallization of Dihydrochloride Salts
To ensure the formation of the dihydrochloride rather than the monohydrochloride (or a mixed species), the proton activity in the crystallization medium must exceed the
Reagents:
-
Substrate: 4-Aminopiperidine (High Purity >98%)[1]
-
Solvent: Ethanol (Absolute) or Methanol
-
Acid Source: 12M HCl (Aqueous) or 4M HCl in Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g (10 mmol) of 4-aminopiperidine in 10 mL of absolute ethanol at 40°C. Ensure complete dissolution.
-
Acidification (Critical Step):
-
Target pH: < 1.0.
-
Slowly add HCl (2.5 equivalents, ~25 mmol) dropwise with vigorous stirring.
-
Observation: A white precipitate (polycrystalline) will form immediately. This is the kinetic product.
-
-
Recrystallization (Ostwald Ripening):
-
Heat the suspension to reflux (~78°C) until the solid redissolves. If turbidity persists, add minimal water (dropwise) until clear.
-
Self-Validating Check: If the solution turns yellow/brown, oxidation is occurring. Discard and use fresh amine under
atmosphere.
-
-
Crystal Growth:
-
Allow the solution to cool to Room Temperature (RT) over 4 hours.
-
Transfer to a 4°C environment for 24 hours.
-
Vapor Diffusion Option: For X-ray quality single crystals, place the ethanolic solution in a small vial inside a larger jar containing diethyl ether. Seal and let stand for 3-5 days.
-
Crystallography Data Collection Strategy
-
Temperature: Collect data at 100 K (Cryogenic). Dihydrochloride salts often exhibit disorder in the chloride positions at room temperature due to thermal vibration.
-
Resolution: Aim for
resolution to accurately locate Hydrogen atoms on the ammonium groups, which is essential for mapping the H-bond network.
Part 3: Visualization of Structural Logic
The following diagram illustrates the divergent pathways in salt formation and the resulting topological differences in the crystal lattice.
Caption: Divergent crystallization pathways. Excess acid drives the formation of the high-density dihydrochloride lattice (green), distinct from the linear monohydrochloride chains (yellow).
Part 4: Application & Performance Analysis
Perovskite Solar Cells (PSC)
4-Aminopiperidine Dihydrochloride is currently a high-value reagent in the field of photovoltaics.
-
Mechanism: The 4-aminopiperidinium cation acts as a bulky organic spacer in 2D Dion-Jacobson (DJ) perovskites.[2]
-
Performance Advantage: The rigid piperidine ring, locked by the 2HCl lattice forces, prevents the collapse of the perovskite layers under heat stress, significantly improving device stability compared to flexible linear spacers (like butylammonium).
Pharmaceutical Solubility
While dihydrochlorides generally have higher melting points (lower solubility), the 4-Aminopiperidine derivative exhibits high water solubility due to the high charge density (
-
Recommendation: Use the 2HCl salt when rapid dissolution is required in aqueous media, but avoid it in lipid-based formulations where the high polarity will prevent absorption.
References
-
Crystal Structure of Piperidine Hydrochloride
- Source: Cambridge Structural D
- Data: Orthorhombic packing, melting point 245-248°C.
-
Link:
-
Piperazine Dihydrochloride Structure (Benchmark)
-
4-Aminopiperidinium in Perovskites
- Title: 2D Hybrid Perovskites Employing an Organic C
- Source: ResearchGate / M
- Context: Use of 4-aminopiperidinium dibromide/dichloride as rigid spacers.
-
Link:
-
4-Aminopiperidine Dihydrochloride Compound Data
- Source: PubChem CID 24721308.
-
Link:
Sources
A Comparative Guide to Elemental Analysis Standards for 3-(1,3-Thiazol-2-yl)piperidine 2HCl
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. For complex heterocyclic molecules such as 3-(1,3-Thiazol-2-yl)piperidine 2HCl, a compound of interest in various therapeutic areas, elemental analysis serves as a fundamental tool for confirming its empirical formula, assessing purity, and ensuring batch-to-batch consistency. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to this specific molecule, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed analytical decisions.
The unique structure of 3-(1,3-Thiazol-2-yl)piperidine 2HCl, featuring a nitrogen- and sulfur-containing thiazole ring, a piperidine moiety, and two hydrochloride salts, presents a distinct set of analytical challenges. The accurate and simultaneous determination of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) is paramount. This guide will navigate the intricacies of selecting appropriate certified reference materials (CRMs) and analytical techniques to overcome these challenges, ensuring the generation of reliable and reproducible data.
The Critical Role of Certified Reference Materials (CRMs)
The foundation of accurate elemental analysis lies in the use of appropriate Certified Reference Materials (CRMs).[1][2] CRMs are highly characterized and homogeneous materials with certified property values, which are essential for calibrating analytical instruments, validating methods, and establishing metrological traceability.[1] For the elemental analysis of 3-(1,3-Thiazol-2-yl)piperidine 2HCl, the ideal CRM would be a structurally similar compound with certified values for C, H, N, S, and Cl. However, a single, perfectly matched CRM is often unavailable. Therefore, a combination of CRMs is typically employed to cover the elemental composition of the target analyte.
Table 1: Recommended Certified Reference Materials for the Elemental Analysis of 3-(1,3-Thiazol-2-yl)piperidine 2HCl
| Element(s) | Recommended CRM Type | Example Compound | Key Considerations |
| C, H, N | Pure Organic Compounds | Acetanilide, Sulfanilamide, Cystine | High purity, stable, and non-hygroscopic. Selected to bracket the expected elemental composition of the analyte. |
| S | Sulfur-Containing Organic Compounds | Sulfanilamide, S-Benzylthiourea | Ensures accurate calibration for sulfur, which can be challenging to combust and detect. |
| Cl | Halogenated Organic Compounds | 2-Chloro-4-nitrobenzoic acid, 4-Chlorobenzoic acid | Critical for accurate chlorine determination, especially given the high concentration in the dihydrochloride salt. |
| C, H, N, S | Multi-element Organic Compounds | Cystine, Thiophene derivatives | Useful for verifying the simultaneous analysis of multiple elements and assessing potential interferences. |
Note: It is imperative to source CRMs from accredited suppliers such as Sigma-Aldrich (Supelco®), Elemental Microanalysis, and Alfa Chemistry to ensure the quality and traceability of the standards.[1][2][3]
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on several factors, including the elements of interest, required sensitivity, sample throughput, and available instrumentation. For 3-(1,3-Thiazol-2-yl)piperidine 2HCl, which requires the determination of C, H, N, S, and Cl, a combination of techniques or a multi-element analyzer is often necessary.
Combustion Analysis: The Workhorse for CHNS Determination
Combustion analysis is the most prevalent method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[4] The technique involves the complete combustion of the sample in a high-oxygen environment, which converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity detection (TCD), infrared (IR) detection, and chemiluminescence.
For a molecule containing both nitrogen and sulfur heterocycles, optimizing combustion parameters is crucial. The use of combustion catalysts or aids, such as tungsten(VI) oxide or vanadium pentoxide, can facilitate the complete oxidation of the sample and prevent the formation of refractory byproducts.[5]
Workflow for CHNS Combustion Analysis
Caption: Workflow of a typical CHNS combustion analyzer.
Chlorine Determination: A Critical Parameter for Hydrochloride Salts
The accurate determination of chlorine is vital for confirming the stoichiometry of the dihydrochloride salt. Several methods are available, each with its own advantages and limitations.
1. Schöniger Flask Combustion:
A classic and still widely used method, the Schöniger flask technique involves the combustion of the sample in a sealed flask filled with oxygen.[6] The resulting hydrogen chloride (HCl) is absorbed into a suitable solution and subsequently titrated. This method is relatively simple and inexpensive but can be labor-intensive and requires skilled analysts.
2. Automated Combustion with Coulometric or Ion Chromatographic Detection:
Modern automated elemental analyzers offer a more efficient and higher-throughput alternative to the Schöniger flask method. The sample is combusted in a furnace, and the resulting gases are passed through a detection system.
-
Microcoulometry: This technique involves the titration of the generated chloride ions with silver ions, providing a direct and absolute measurement of the chlorine content.
-
Ion Chromatography (IC): Following combustion and absorption, the chloride ions are separated from other combustion products and quantified by ion chromatography.[7] This method offers the advantage of simultaneous analysis of other halogens and sulfur.
Table 2: Comparison of Chlorine Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Schöniger Flask Combustion | Manual combustion in an oxygen-filled flask followed by titration.[6][8] | Low cost, simple apparatus. | Labor-intensive, lower throughput, potential for incomplete combustion. |
| Automated Combustion with Microcoulometry | Automated combustion followed by coulometric titration of chloride. | High accuracy and precision, automated, suitable for a wide range of concentrations. | Higher initial instrument cost. |
| Combustion Ion Chromatography (CIC) | Automated combustion with subsequent separation and quantification of chloride by IC.[7] | High sensitivity, can simultaneously determine other halogens and sulfur, automated. | Higher instrument complexity and cost, potential for interferences. |
Experimental Protocol: Chlorine Determination by Automated Combustion with Microcoulometry
-
Instrument Calibration: Calibrate the microcoulometer using a certified organic chlorine standard (e.g., 4-chlorobenzoic acid).
-
Sample Preparation: Accurately weigh approximately 1-2 mg of 3-(1,3-Thiazol-2-yl)piperidine 2HCl into a sample boat.
-
Combustion: Introduce the sample boat into the combustion tube heated to approximately 1000°C in an oxygen-rich atmosphere.
-
Titration: The combustion products are passed into the titration cell where the chloride ions react with silver ions generated by the coulometer.
-
Data Analysis: The instrument software calculates the chlorine content based on the amount of charge required to complete the titration.
Workflow for Chlorine Determination by Combustion-IC
Caption: Workflow for chlorine determination using Combustion Ion Chromatography.
Method Validation: Ensuring Trustworthiness of Results
Regardless of the chosen technique, method validation is a critical step to ensure the reliability and accuracy of the elemental analysis data.[9][10] Key validation parameters, as outlined in guidelines from the International Council for Harmonisation (ICH), include:
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a certified reference material or by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Conclusion: A Multi-faceted Approach to a Complex Molecule
The elemental analysis of 3-(1,3-Thiazol-2-yl)piperidine 2HCl necessitates a well-considered and multi-faceted approach. The unique combination of a nitrogen- and sulfur-containing heterocyclic core with a high concentration of chlorine from the dihydrochloride salt requires careful selection of both certified reference materials and analytical techniques.
For routine and accurate determination of the empirical formula, a combination of automated CHNS combustion analysis and a dedicated halogen analysis method, such as automated combustion with microcoulometric detection, is recommended. The use of appropriate combustion aids and rigorous method validation are paramount to ensuring the generation of high-quality, reliable data. This, in turn, provides a solid analytical foundation for the advancement of this promising pharmaceutical compound through the development pipeline.
References
-
High-sensitivity elemental ionization for quantitative detection of halogenated compounds. (2015). Journal of Analytical Atomic Spectrometry. [Link]
-
High-sensitivity elemental ionization for quantitative detection of halogenated compounds. (2015). Journal of Analytical Atomic Spectrometry. [Link]
-
Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Schöniger oxidation. (n.d.). In Wikipedia. [Link]
-
Oxygen flask bpharm pharmaceutical analysis. (n.d.). SlideShare. [Link]
-
Elemental analysis. (n.d.). Weizmann Institute of Science. [Link]
-
Analysis of elemental impurities in API. (n.d.). SlideShare. [Link]
-
determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography. (n.d.). Circuit Insight. [Link]
-
THE ROLE OF SULFUR COMPOUNDS IN FOOD FLAVOR PART I: THIAZOLES. (n.d.). Taylor & Francis Online. [Link]
-
Enhancing the efficiency and effectiveness of halogen and sulfur monitoring in challenging environmental and industrial samples. (n.d.). AGA Analytical. [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015). Analytica Chimica Acta. [Link]
-
Thiazole. (n.d.). In Wikipedia. [Link]
-
Determination of adsorbable organic halogens in surface water samples by combustion–microcoulometry versus combustion–ion chromatography titration. (2020). Environmental Science and Pollution Research. [Link]
-
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings. [Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Angewandte Chemie International Edition. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
-
Combustion Elemental Analysis. (n.d.). Analytik Jena. [Link]
-
Organic CRM. (n.d.). CPAChem. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]
-
Combustion Analysis Versus Spectrometric Methods. (2019). AZoM. [Link]
-
Volatile and Semi-Volatile organic compounds. (n.d.). CPAChem. [Link]
-
Elemental Analysis - Carbon and Sulfur Analyis by Combustion. (2020). YouTube. [Link]
-
C H N O S Elemental Analysis of Refractory Metals. (n.d.). ELTRA. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2017). Organic & Biomolecular Chemistry. [Link]
-
Special Issue: Sulfur-Nitrogen Heterocycles. (2018). Molecules. [Link]
-
Elemental Impurity Analysis in Cutaneous and Transcutaneous Drug Products UsingICP-MS Based on ICHQ3D (R2). (n.d.). Shimadzu. [Link]
-
A Convenient Approach to Simultaneous Analysis of a Pharmaceutical Drug and Its Counter-Ion by CE Using Dual-Opposite End Injection and Contactless Conductivity Detection. (2012). Chromatographia. [Link]
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Waters. [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry. [Link]
-
Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. (2021). Oriental Journal of Chemistry. [Link]
-
Simultaneous Determination of Drugs Affecting Central Nervous System (CNS) in Bulk and Pharmaceutical Formulations Using Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS). (2020). Journal of Spectroscopy. [Link]
-
Simultaneous Determination of Eight Chemical Components in Angelicae Sinensis Radix and Its Herbal Products by QAMS. (2019). Molecules. [Link]
-
Analysis of ICH-Q3D Endorsed Elemental Impurities in Macrolide Antibiotics by ICP-MS. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2021). RSC Medicinal Chemistry. [Link]
-
Special Issue: Sulfur-Nitrogen Heterocycles. (2018). Molecules. [Link]
-
ICH guideline Q3D (R2) on elemental impurities. (2022). European Medicines Agency. [Link]
-
An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). (2024). Journal of Medicinal Chemistry. [Link]
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- 10. Analysis of elemental impurities in API | PPTX [slideshare.net]
Validating Chiral Purity of 3-Substituted Piperidines: A Technical Guide
Executive Summary
3-substituted piperidines (e.g., 3-aminopiperidine, 3-hydroxypiperidine) are ubiquitous pharmacophores in modern drug discovery, serving as the chiral core for blockbuster therapeutics like Alogliptin and Ibrutinib. However, validating their chiral purity presents a unique "triad of difficulty" for analytical chemists:
-
Low UV Absorption: The lack of conjugated systems in the piperidine ring limits UV detection sensitivity.
-
Amine Basicity: The secondary amine interacts aggressively with residual silanols on stationary phases, causing peak tailing.
-
Low Specific Rotation: Enantiomers often exhibit negligible optical rotation, rendering polarimetry useless for high-precision validation.
This guide provides an evidence-based framework for validating these building blocks, moving beyond legacy methods to robust, quantitative chromatographic systems.
The Validation Trap: Why Polarimetry Fails
Many Certificates of Analysis (CoAs) still rely on specific rotation (
-
The Magnitude Issue: 3-substituted piperidines often have low specific rotations (
). A 1% enantiomeric impurity might change the rotation by only , which is often within the instrument's noise floor. -
The pH Effect: The rotation of amines is highly dependent on protonation state. A free base and its HCl salt can have rotations of opposite signs.
Comparative Analysis of Validation Methods
| Feature | Polarimetry | Chiral NMR (Shift Reagents) | Chiral HPLC (Normal Phase) | Chiral SFC |
| Principle | Optical Rotation | Diastereomeric interaction | Adsorption chromatography | Supercritical fluid chromatography |
| Sensitivity | Low (Requires mg/mL) | Medium (Requires ~5-10 mg) | High (<1 µg/mL) | High (<1 µg/mL) |
| Precision (ee%) | < 0.1% | < 0.1% | ||
| Throughput | Fast | Slow | Medium (15-30 min) | Fast (3-8 min) |
| Suitability | Rough ID only | Quick checks | Validation Standard | High-Throughput Screening |
| Key Limitation | Blind to racemates; solvent dependent | Peak overlap; line broadening | Solvent consumption | Equipment cost |
Strategic Framework: Method Development
To validate a 3-substituted piperidine, you must first address the detection and interaction challenges.
Phase 1: The Chromophore Decision
Does your molecule have a UV chromophore (e.g., a phenyl ring, Cbz protection)?
-
YES: Proceed to Direct Analysis.
-
NO (e.g., 3-aminopiperidine): You have two paths:[1]
-
Derivatization (Recommended): React with Benzyl chloroformate (Cbz-Cl) or p-Nitrobenzoyl chloride. This adds a strong UV chromophore and caps the basic amine, improving peak shape.
-
Advanced Detection: Use Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). Note: UV at 205-210 nm is often too noisy for trace impurity analysis.
-
Phase 2: Stationary Phase Selection
Polysaccharide-based columns are the industry standard.
-
Immobilized Phases (Chiralpak IA, IB, IC, IG): Preferred.[2] They allow the use of "forbidden" solvents like Dichloromethane (DCM) and THF, which are excellent for solubilizing piperidine salts.
-
Coated Phases (Chiralpak AD, OD): Classic choices, but restricted to Alkane/Alcohol mobile phases.
Phase 3: The "Secret Sauce" – Mobile Phase Additives
This is the most critical step. You cannot run free secondary amines on silica-based chiral columns without a basic additive. The amine will bind to silanols, resulting in broad, tailing peaks that mask enantiomeric impurities.
-
Standard Additive: 0.1% Diethylamine (DEA).
-
For Difficult Separations: 0.1% Ethylenediamine (EDA). This bidentate amine is more effective at shielding silanols but is harder to flush out of the column.
Experimental Protocol: Validation of N-Boc-3-Aminopiperidine
Scenario: Validating the enantiomeric excess (ee%) of a commercially purchased (R)-N-Boc-3-aminopiperidine batch.
Reagents & Equipment[3][4][5][6]
-
Column: Chiralpak IG-3 (Immobilized Amylose), 4.6 x 150 mm, 3 µm.
-
Mobile Phase A: n-Hexane (HPLC Grade).[3]
-
Mobile Phase B: Ethanol (HPLC Grade).
-
Additive: Diethylamine (DEA).
-
Detector: UV at 210 nm (Boc group has weak absorption; maximize path length).
Step-by-Step Workflow
1. Sample Preparation (Neutralization):
-
If the sample is a salt (HCl/Tartrate), it must be neutralized.
-
Dissolve 5 mg sample in 1 mL Ethanol. Add 10 µL DEA.
-
Why? Injecting a salt into a non-polar mobile phase can cause precipitation or peak splitting.
2. Screening Gradient (The "Scout" Run):
-
Flow: 1.0 mL/min.
-
Temp: 25°C.
-
Gradient: 5% B to 50% B over 15 minutes.
-
Mobile Phase: Hexane/EtOH (both containing 0.1% DEA).
-
Goal: Determine where the enantiomers elute. Piperidines usually require higher polarity (20-40% alcohol) to elute.
3. Isocratic Optimization:
-
Based on the screen, select an isocratic mix to separate the peaks by
min. -
Typical Condition: Hexane/EtOH/DEA (85:15:0.1).
-
Success Criteria: Resolution (
) > 2.0; Tailing Factor ( ) < 1.5.
4. Validation Calculation:
Visualization: Method Development Logic
Diagram 1: The Decision Matrix
This flowchart guides the researcher through the critical decision points of detection and column selection.
Caption: Decision matrix for selecting the correct pretreatment and mobile phase conditions for chiral piperidines.
Diagram 2: The Screening Loop
The iterative process of refining the separation.
Caption: Troubleshooting loop for optimizing chiral resolution and peak shape.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, IG. Retrieved from [Link]
-
Porter, S. E., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines." National Institutes of Health (NIH). Retrieved from [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). "The development of chiral separation methods in pharmaceutical industry."[4][5][][7][8] Journal of Chromatography A. Retrieved from [Link]
-
Shimadzu Corporation. (2016). "Chiral Separation Using SFC and HPLC." Pittcon 2016 Technical Report. Retrieved from [Link]
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- 4. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 7. afmps.be [afmps.be]
- 8. shimadzu.com [shimadzu.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(1,3-Thiazol-2-yl)piperidine Dihydrochloride
For the diligent researcher, scientist, and drug development professional, the integrity of the research lifecycle extends beyond discovery and into the responsible management of chemical reagents. This guide provides a detailed, safety-centric framework for the proper disposal of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride, ensuring the protection of personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, promoting a culture of safety and responsibility within the laboratory.
Hazard Assessment and Chemical Profile
Key Hazard Considerations:
-
Acute Toxicity: Piperidine hydrochloride is classified as toxic if swallowed[1]. Given the presence of the piperidine moiety, it is prudent to handle 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride with a high degree of caution, assuming a similar oral toxicity profile.
-
Skin and Eye Irritation: Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage[2][3][4][5]. Thiazole derivatives can also cause skin and eye irritation[6]. Therefore, contact with skin and eyes must be strictly avoided.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[7].
-
Hazardous Decomposition Products: When subjected to combustion, nitrogen- and sulfur-containing organic compounds can release toxic gases, including oxides of nitrogen (NOx), oxides of sulfur (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[6][7][8].
| Hazard Classification (Presumptive) | Description | Primary Routes of Exposure |
| Acute Oral Toxicity | Toxic if swallowed. | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation and potential burns. | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential damage. | Ocular contact |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation |
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to a stringent PPE protocol is non-negotiable when handling 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride. The following represent the minimum requirements for safe handling and disposal:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles[1][3].
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical[1][3].
-
Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron should also be worn[7].
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation[8]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial to mitigate potential hazards.
For Small Spills (Solid):
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Ensure all required PPE is worn before initiating cleanup.
-
Contain the Spill: Carefully cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.
-
Collect the Material: Gently sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent, wipes, and contaminated PPE, must be disposed of as hazardous waste.
For Spills of Solutions:
-
Evacuate and Secure: Follow the same initial steps as for a solid spill.
-
Contain the Spill: Surround the spill with an absorbent barrier to prevent it from spreading.
-
Absorb the Liquid: Cover the spill with an inert absorbent material.
-
Collect and Dispose: Once fully absorbed, collect the material into a designated hazardous waste container and decontaminate the area as described above.
Step-by-Step Disposal Procedure
The disposal of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride must be conducted in accordance with all applicable federal, state, and local regulations. The following procedure provides a general framework for its safe disposal as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
All waste containing 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride, including unused product, contaminated materials, and rinseate from cleaning glassware, must be classified as hazardous waste.
-
This waste stream should be segregated from other incompatible waste streams, particularly strong oxidizing agents, to prevent potentially hazardous reactions[1].
Step 2: Waste Container Selection and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(1,3-Thiazol-2-yl)piperidine dihydrochloride". The approximate concentration or quantity of the waste should also be indicated.
Step 3: Waste Accumulation
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is in a well-ventilated location and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.
-
Never dispose of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride.
Caption: Decision workflow for the disposal of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride.
Conclusion
The responsible disposal of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of thorough hazard assessment, consistent use of personal protective equipment, and meticulous adherence to established disposal protocols, researchers can ensure that their work is conducted with the highest standards of safety and regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In PubMed. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine Dihydrochloride. Retrieved from [Link]
-
National Institutes of Health. (2016, February 5). Piperidine: Human health tier II assessment. In National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
-
Open Government Program. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]
-
World Health Organization. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). In Inchem.org. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Penta. (2023, May 17). Safety Data Sheet: Sulfur powder. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. In PubMed. Retrieved from [Link]
-
MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. In PubMed. Retrieved from [Link]
-
ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
-
Scientific Forefront. (2020, March 14). Review on Chemical-Biological Applications of Thiazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. In PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]
-
Concepts of Biology - 1st Canadian Edition. (n.d.). 22.4. Nitrogenous Wastes. In BCcampus. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. In PMC. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Safe Handling of 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride
Introduction: A Proactive Approach to Safety
This guide provides essential, immediate safety and logistical information by synthesizing data from its core components. By understanding the established toxicology of piperidine and thiazole derivatives, we can construct a robust safety protocol that protects researchers and ensures the integrity of our work. This document is designed to be a practical, operational resource, empowering you to handle this compound with the highest degree of safety.
Synthesized Hazard Assessment
The primary hazards associated with this compound are derived from its parent structures: the piperidine ring and the thiazole ring. The dihydrochloride salt form typically renders the compound as a solid, which introduces the potential for aerosolization and inhalation.
-
Piperidine-Derived Hazards : The piperidine functional group is a secondary amine expected to be corrosive and alkaline.[2] It is well-absorbed through inhalation, skin contact, and ingestion. Acute toxicity is a significant concern; piperidine is known to cause severe skin burns, respiratory irritation, and is classified as toxic and harmful.[3][4]
-
Thiazole-Derived Hazards : Thiazole and its derivatives can be irritating to the skin, eyes, and respiratory system.[5][6] Some are also classified as flammable liquids, though this is less of a concern for the salt form.[7]
-
Dihydrochloride Salt : This form means the compound is a solid and can generate dust when handled. In a fire, poisonous gases such as nitrogen oxides and hydrogen chloride can be produced.[8]
The following table summarizes the anticipated hazard profile.
| Hazard Category | Anticipated Effect | Primary Contributing Moiety | Justification & References |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Toxic. | Piperidine | Piperidine has moderate acute oral toxicity in animal models and is toxic in contact with skin or if inhaled.[3] |
| Skin Corrosion / Irritation | Corrosive. Causes severe skin burns and irritation. | Piperidine | Piperidine is a strong alkaline agent and is severely corrosive to the skin.[2][6][9] |
| Serious Eye Damage / Irritation | Causes serious eye damage. | Piperidine, Thiazole | Both parent structures are known eye irritants, with piperidine capable of causing severe, irreversible damage.[6][9] |
| Respiratory Irritation | May cause respiratory irritation. | Piperidine, Thiazole | Inhalation of dust can irritate the respiratory tract. Piperidine vapor is a known respiratory irritant.[2][6][10] |
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating exposure risk. Given the synthesized hazard profile, a comprehensive suite of PPE is mandatory. Do not handle this compound without the following protective equipment.
| PPE Category | Item | Standard / Specification | Purpose & Rationale |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant | Protects against splashes and airborne particles. The corrosive potential of the piperidine moiety necessitates full splash protection.[11] |
| Face Shield | Worn over safety goggles | Required when handling larger quantities (>1g) or when there is a significant risk of splashing during transfer or solubilization.[11] | |
| Hand Protection | Nitrile Gloves (disposable, powder-free) | ASTM D6978 or equivalent | Provides essential protection against incidental contact. Inspect gloves before use and remove/replace immediately if contaminated.[5][11] For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination. Should be buttoned completely.[11] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling the solid compound outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of dust.[11] |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step operational plan is crucial for minimizing risk. The following workflow outlines the key stages of handling 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride.
Caption: Safe Handling Workflow for 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride.
Step-by-Step Handling Protocol:
-
Ventilation is Paramount : Always handle 3-(1,3-Thiazol-2-yl)piperidine dihydrochloride in a properly functioning chemical fume hood to prevent inhalation of dust and to contain any potential vapors.[5]
-
Prevent Dust Generation : Handle the compound carefully to minimize the creation of dust. Use a micro-spatula for transfers and an anti-static weighing dish.
-
Avoid Contact : Wear the appropriate PPE at all times to prevent direct contact with skin, eyes, and clothing.[10]
-
Hygiene Practices : After handling, wash hands thoroughly with soap and water before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled.[11] Contaminated clothing should be removed immediately and decontaminated before reuse.[9]
-
Storage : Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
Emergency and Disposal Plan
Emergency Procedures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention due to the corrosive nature of the piperidine moiety.[12]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Spill and Disposal:
-
Spill Response :
-
Evacuate personnel from the immediate area.
-
Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for chemical waste.[14]
-
Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
-
Waste Disposal :
-
Dispose of unused material and contaminated items (gloves, weigh boats, etc.) as hazardous chemical waste.
-
Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not let the product enter drains.[6]
-
References
- BenchChem. (2025). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
- ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids.
- BenchChem. (2025). Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide.
- National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment.
- AAT Bioquest, Inc. (2026).
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- BenchChem. (2025). Personal protective equipment for handling 2-Chlorothiazole-5-thiol.
- New Jersey Department of Health. (n.d.). PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY.
- Sigma-Aldrich. (2013).
- Spectrum Chemical. (2007).
- Sigma-Aldrich. (2025).
- AK Scientific, Inc. (n.d.).
- TCI Chemicals. (2025). SAFETY DATA SHEET - 1-(3-Chloropropyl)piperidine Hydrochloride.
- Chemos GmbH&Co.KG. (n.d.).
- Fisher Scientific. (2025).
- CP Lab Safety. (n.d.). Thiazole, 25g, Each.
- Santa Cruz Biotechnology. (n.d.). 1-(2-Aminoethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. calpaclab.com [calpaclab.com]
- 8. nj.gov [nj.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
